(2s)-5,7,3',4'-Tetramethoxyflavanone
Description
BenchChem offers high-quality (2s)-5,7,3',4'-Tetramethoxyflavanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2s)-5,7,3',4'-Tetramethoxyflavanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3/t15-/m0/s1 |
InChI Key |
FPXNMRFTZWGJIT-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and stereochemistry of (2s)-5,7,3',4'-Tetramethoxyflavanone
The following technical guide details the chemical structure, stereochemistry, and characterization of (2S)-5,7,3',4'-Tetramethoxyflavanone . This document is designed for researchers in medicinal chemistry and pharmacognosy, focusing on the rigorous identification and synthesis of this specific methoxylated flavonoid.
Executive Summary
(2S)-5,7,3',4'-Tetramethoxyflavanone is a polymethoxylated flavanone (PMF) derivative, structurally distinct from its unsaturated analogue, 5,7,3',4'-tetramethoxyflavone (tetramethylluteolin). While the flavone is ubiquitous in citrus and Orthosiphon species, the flavanone represents a reduced, chiral scaffold often encountered as a biosynthetic intermediate or a specific metabolite in Boesenbergia species (Zingiberaceae). Its pharmacological profile is governed by the C2 chiral center, which dictates its binding affinity and metabolic stability. This guide provides the structural, stereochemical, and spectroscopic standards required for its isolation and validation.
Chemical Architecture & Nomenclature
Identity Standards
-
IUPAC Name: (2S)-5,7-dimethoxy-2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one[1][2][3]
-
Common Name: Eriodictyol tetramethyl ether (flavanone form)[1][2][3]
-
Molecular Formula:
[1][2][3] -
Chiral Center: C2 (S-configuration)
Structural Visualization
The molecule consists of a benzopyrone core (Rings A and C) with a phenyl substituent (Ring B) at position 2.[1][3] Unlike flavones, the C2-C3 bond is saturated, creating a chiral center at C2 and allowing the C-ring to adopt a non-planar conformation.[1][2]
Figure 1: Structural deconstruction of (2S)-5,7,3',4'-tetramethoxyflavanone.
Stereochemistry & Conformational Analysis
The biological activity and spectroscopic signature of this molecule are defined by the stereochemistry at C2.[3]
Absolute Configuration: The (2S) Enantiomer
Natural flavanones predominantly possess the (2S) configuration.[1][3] In this arrangement, the B-ring (3,4-dimethoxyphenyl group) is oriented equatorially to minimize 1,3-diaxial interactions, while the C-ring adopts a C2-sofa or half-chair conformation.[1][2]
Circular Dichroism (CD) Determination
Electronic Circular Dichroism (ECD) is the gold standard for assigning absolute configuration in flavanones.[1][3] The spectral pattern follows the Snatzke's Rule for chromanones:
| Transition | Wavelength ( | Cotton Effect (CE) for (2S) | Structural Origin |
| 320–340 nm | Positive (+) | Carbonyl (C4) transition perturbed by C2 chirality.[1][2][3] | |
| 280–290 nm | Negative (-) | Benzoyl chromophore (A-ring).[1][2][3] |
Diagnostic Rule: A positive Cotton effect in the 330 nm region confirms the (2S) absolute configuration.[1][2][3] If the spectrum is inverted (negative at 330 nm), the sample is the (2R) enantiomer.
Spectroscopic Characterization (The "Fingerprint")
Accurate identification requires differentiating the flavanone from the corresponding flavone.[3] The key differentiator is the saturation of the C2-C3 bond, observed clearly in NMR.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Proton | Chemical Shift ( | Multiplicity ( | Diagnostic Interpretation |
| H-2 | 5.35 | dd (13.0, 3.[1][2][3]0) | Chiral Center. Characteristic downfield shift due to O-linkage.[1][2][3] Large coupling (13 Hz) indicates trans-diaxial orientation with H-3ax.[1][2][3] |
| H-3ax | 3.05 | dd (17.0, 13.[1][2][3]0) | Axial Proton. Large geminal coupling (17 Hz) and large vicinal coupling (13 Hz) with H-2.[1][2][3] |
| H-3eq | 2.78 | dd (17.0, 3.[1][2][3]0) | Equatorial Proton. Large geminal coupling; small vicinal coupling (3 Hz) with H-2.[1][2][3] |
| OMe | 3.85 - 3.95 | s (12H total) | Four distinct or overlapping singlets corresponding to 5, 7, 3', 4' methoxy groups.[1] |
| H-6, H-8 | 6.05 - 6.15 | d (2.[1][2][3]5) | A-Ring. Meta-coupled doublets.[1][2][3] H-6 is typically slightly upfield of H-8.[1][2][3] |
| H-2' | 6.95 | d (2.[1][2][3]0) | B-Ring. Meta coupling with H-6'.[1][2][3] |
| H-5' | 6.85 | d (8.[1][2][3][4]5) | B-Ring. Ortho coupling with H-6'.[1][2][3] |
| H-6' | 6.90 | dd (8.5, 2.[1][2][3]0) | B-Ring. Coupled to both H-5' and H-2'.[1][2][3] |
Mass Spectrometry (MS)
-
Molecular Ion (
): m/z 344[1][2][3] -
Fragmentation Pattern (Retro-Diels-Alder - RDA): The C-ring undergoes RDA cleavage, a hallmark of flavanone mass spectrometry.[1][2][3]
Synthesis & Isolation Protocols
Obtaining the pure (2S) enantiomer requires either chiral isolation from plant sources (e.g., Boesenbergia pandurata) or asymmetric synthesis.[3]
Synthetic Pathway (Chalcone Cyclization)
The most robust synthetic route involves the Claisen-Schmidt condensation followed by biomimetic cyclization.[1][2][3]
Figure 2: Synthetic workflow. Note that standard chemical cyclization yields a racemic mixture (
Protocol: Asymmetric Cyclization (Biomimetic)
To favor the (2S) enantiomer without chiral chromatography, researchers can employ a chiral catalyst (e.g., cinchona alkaloid derivatives) or enzymatic cyclization using Chalcone Isomerase (CHI) .
-
Substrate: 2'-hydroxy-4',6',3,4-tetramethoxychalcone.[1][2][3]
-
Reagent: Chiral thiourea catalyst (10 mol%) or CHI enzyme in buffer (pH 7.5).
-
Conditions: Toluene, -20°C (for chemical catalyst) to maximize enantiomeric excess (
). -
Purification: Flash chromatography (Hexane:EtOAc 3:1).
Biological Implications & Pharmacophore
While less potent as an antioxidant than its 3-hydroxy (flavanonol) or unsaturated (flavone) counterparts due to the lack of the C2-C3 double bond and C3-OH, the tetramethoxyflavanone scaffold exhibits unique properties:
-
Metabolic Stability: The four methoxy groups ("capping") protect the molecule from rapid glucuronidation, significantly enhancing oral bioavailability and blood-brain barrier (BBB) penetration compared to hydroxylated flavonoids.[1][3]
-
Target Interaction: The non-planar C-ring allows the molecule to fit into globular protein binding pockets that exclude planar flavones.[1][2][3]
-
Activity Profile: Research on Boesenbergia extracts containing this compound suggests anti-inflammatory activity via the inhibition of the NF-
B pathway and potential chondroprotective effects, although these are often synergistic with the co-occurring flavones.[1][2]
References
-
Tuntiwachwuttikul, P., et al. (1987).[3][5][6] "Further studies of flavonoids of the black rhizomes of Boesenbergia pandurata." Journal of the Science Society of Thailand, 13, 119-122.[5] (Isolation source and characterization).
-
Slade, D., et al. (2005).[3] "Circular dichroism of the flavanone class."[2][3][7] Phytochemistry, 66(18), 2177-2215.[1] (Authoritative source for Snatzke's rule and (2S) assignment).
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1][2][3] (Standard reference for UV and NMR interpretation of flavonoids).
-
Wu, L., et al. (2014).[3] "5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity..."[8][9][10] Biochem Biophys Res Commun, 452(3), 682-688.[1][8][10] (Biological context for the tetramethoxy-scaffold).
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The Strategic Dance of Methoxy Groups: A Technical Guide to the Structure-Activity Relationship of (2S)-5,7,3',4'-Tetramethoxyflavanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Polymethoxylated Scaffold
(2S)-5,7,3',4'-Tetramethoxyflavanone (TMF), a naturally occurring polymethoxyflavone (PMF), has emerged as a molecule of significant interest in the scientific community. Found in various medicinal plants, this chiral flavanone possesses a range of biological activities, including anti-inflammatory, chondroprotective, antimicrobial, and potential anticancer effects.[1] The presence of multiple methoxy groups enhances its metabolic stability and bioavailability compared to its hydroxylated counterparts, making it an attractive scaffold for drug discovery.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of TMF derivatives, offering insights into how modifications to its core structure can modulate its biological effects. By understanding the intricate interplay between chemical structure and biological function, researchers can strategically design and synthesize novel TMF analogues with enhanced potency and selectivity for various therapeutic targets.
The Core Structure: (2S)-5,7,3',4'-Tetramethoxyflavanone
The foundational structure of TMF consists of a flavanone backbone characterized by a C6-C3-C6 skeleton. The "2S" designation indicates the stereochemistry at the C2 position, which is a crucial determinant of its interaction with biological targets. The core is adorned with four methoxy groups at positions 5, 7, 3', and 4', which are key to its distinct pharmacological profile.
Synthetic Strategies: Building the Flavanone Core and its Derivatives
The synthesis of (2S)-5,7,3',4'-Tetramethoxyflavanone and its derivatives typically commences with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone intermediate.[3] This chalcone then undergoes an intramolecular cyclization to yield the flavanone core. The synthesis of various derivatives involves the use of appropriately substituted starting materials or subsequent modification of the flavanone scaffold.
Experimental Protocol: General Synthesis of Flavanone Derivatives
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
To a solution of a 2'-hydroxyacetophenone derivative in ethanol, add an equimolar amount of a substituted benzaldehyde.
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol).[3]
-
-
Flavanone Synthesis (Intramolecular Cyclization):
-
Reflux the synthesized chalcone in a solution of sodium acetate in a mixture of alcohol and water.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
Cool the reaction mixture and add water to precipitate the flavanone.
-
Filter, wash with water, and purify the crude product by column chromatography or recrystallization.
-
Structure-Activity Relationship (SAR) of TMF Derivatives: A Multifaceted Exploration
While systematic SAR studies on a broad range of (2S)-5,7,3',4'-Tetramethoxyflavanone derivatives are still emerging, a comparative analysis of related polymethoxyflavonoids provides valuable insights into the influence of structural modifications on various biological activities.
Anticancer Activity
Polymethoxyflavones have demonstrated significant potential as anticancer agents.[4] The cytotoxic effects of TMF derivatives are influenced by the number and position of methoxy groups, as well as the presence of other substituents.
Key SAR Insights for Anticancer Activity:
-
Hydroxylation vs. Methoxylation: While methoxylation generally enhances bioavailability, the presence of free hydroxyl groups can be crucial for direct interaction with certain biological targets. For instance, some studies suggest that demethylation of PMFs can lead to metabolites with potent anti-inflammatory and anticancer activities.[5]
-
Substitution on the B-Ring: Modifications on the B-ring significantly impact anticancer potency. The presence of additional hydroxyl or methoxy groups can alter the electronic properties and steric hindrance of the molecule, influencing its ability to bind to target proteins.
-
Planarity of the Molecule: The overall planarity of the flavone structure can influence its interaction with DNA and other cellular targets. Substitutions that alter this planarity can affect biological activity.[6]
Table 1: Comparative Anticancer Activity of Selected Polymethoxyflavonoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tangeretin (5,6,7,8,4'-pentamethoxyflavone) | PC-3 (Prostate) | >50 | [7] |
| 5-Demethylnobiletin | PC-3 (Prostate) | ~40 | [7] |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | U87MG (Glioblastoma) | Significant viability reduction | [8][9] |
| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | Aspc-1 (Pancreatic) | >10 | [10] |
| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | Aspc-1 (Pancreatic) | ~15 | [10] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity
Flavonoids, including TMF derivatives, have shown promise as antimicrobial agents. The SAR in this context is often linked to the molecule's ability to disrupt microbial membranes, inhibit key enzymes, or interfere with nucleic acid synthesis.[11]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The presence of methoxy groups generally increases lipophilicity, which can enhance the ability of the compound to penetrate bacterial cell membranes.
-
Hydroxyl Groups: Specific hydroxyl groups, particularly at the 5 and 7 positions, can be important for antibacterial activity.[12]
-
B-Ring Substitution: The substitution pattern on the B-ring is a critical determinant of antimicrobial potency and spectrum. Halogenated derivatives of flavanones have shown enhanced antimicrobial activity.
-
C6 and C8 Substitutions: The introduction of lipophilic groups like prenyl or geranyl moieties at the C6 or C8 positions of the A-ring has been shown to increase antibacterial activity.[12]
Anti-inflammatory Activity
The anti-inflammatory effects of TMF and its derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
Key SAR Insights for Anti-inflammatory Activity:
-
Methoxy Group Pattern: The specific arrangement of methoxy groups on the flavanone scaffold influences the compound's ability to inhibit pro-inflammatory enzymes and cytokines.
-
Demethylation: Metabolites of polymethoxyflavones, often with one or more hydroxyl groups, can exhibit more potent anti-inflammatory effects than the parent compound.[5] For example, 5-demethylnobiletin and its metabolites have shown strong inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[5]
Experimental Protocols for Biological Evaluation
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the TMF derivatives for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[13][14]
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the TMF derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Signaling Pathways and Molecular Mechanisms
The biological activities of TMF derivatives are underpinned by their ability to modulate various intracellular signaling pathways.
Key Signaling Pathways Modulated by TMF and Related PMFs:
-
NF-κB Pathway: Many polymethoxyflavones inhibit the activation of the NF-κB pathway, a key regulator of inflammation, by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits. This leads to a reduction in the expression of pro-inflammatory genes.
-
MAPK Pathway: TMF and its analogues can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of key kinases in this pathway, such as ERK, JNK, and p38, contributes to the anticancer and anti-inflammatory effects of these compounds.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some PMFs have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
-
β-catenin Signaling: TMF has been shown to exhibit chondroprotective activity by targeting the β-catenin signaling pathway.[1]
Experimental Protocol: Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65 for NF-κB activation or phospho-ERK for MAPK activation).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16][17]
Visualizing the Logic: Workflows and Pathways
General Synthetic Workflow for TMF Derivatives
Caption: General synthetic route for (2S)-flavanone derivatives.
Simplified NF-κB Signaling Pathway Inhibition
Caption: Postulated inhibition of the NF-κB pathway by TMF derivatives.
Conclusion and Future Perspectives
The structure-activity relationship of (2S)-5,7,3',4'-Tetramethoxyflavanone derivatives is a burgeoning field with immense therapeutic potential. The strategic placement of methoxy groups provides a foundation of favorable pharmacokinetic properties, while further structural modifications offer a versatile platform for fine-tuning biological activity. While current research provides a foundational understanding, a more systematic approach to the synthesis and biological evaluation of a diverse library of TMF derivatives is warranted. Such studies will be instrumental in elucidating precise SAR, identifying lead compounds with superior potency and selectivity, and ultimately translating the promise of this polymethoxylated scaffold into novel therapeutics for a range of human diseases. The continued exploration of the interplay between the flavanone core, its stereochemistry, and the intricate dance of its methoxy substituents will undoubtedly pave the way for the next generation of flavonoid-based drugs.
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The Role of (2s)-5,7,3',4'-Tetramethoxyflavanone in SIRT1 Activation: Mechanisms, Methodologies, and Therapeutic Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, is a critical regulator of cellular metabolism, stress resistance, and longevity, making it a high-value target for therapeutic intervention in age-related diseases.[1][2] Natural compounds, particularly flavonoids, have emerged as a promising class of SIRT1 modulators. This technical guide provides an in-depth examination of (2s)-5,7,3',4'-Tetramethoxyflavanone (TMF), a specific polymethoxyflavonoid, and its role in the SIRT1 signaling pathway. We synthesize current evidence suggesting a dual mechanism of action—both indirect upregulation of SIRT1 expression and potential direct enzymatic activation, a trait observed in structurally related polymethoxyflavonoids. This document offers detailed, field-proven protocols for researchers to investigate these mechanisms, including in vitro enzymatic assays, cellular analysis of substrate deacetylation, and methods to delineate direct versus indirect effects. By providing both the theoretical framework and the practical methodologies, this guide serves as an essential resource for scientists working to characterize novel SIRT1 activators and accelerate their translation into therapeutic candidates.
Section 1: The SIRT1 Deacetylase System: A Prime Therapeutic Target
Sirtuin 1 (SIRT1) is the most extensively studied of the seven mammalian sirtuins (SIRT1-7).[3] These enzymes are classified as Class III histone deacetylases, distinguished by their absolute requirement for nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate for their enzymatic activity.[4] This dependency positions SIRT1 as a crucial metabolic sensor, linking cellular energy status directly to the regulation of gene expression and protein function.[5]
1.1. Catalytic Mechanism and Key Substrates
SIRT1 catalyzes the deacetylation of acetyllysine residues on a multitude of histone and non-histone proteins. The reaction consumes one molecule of NAD⁺ and produces the deacetylated substrate, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose.[6] This activity modulates critical cellular pathways:
-
Metabolic Regulation: SIRT1 deacetylates and activates key metabolic regulators like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and forkhead box proteins (FOXO), promoting mitochondrial biogenesis and improving glucose homeostasis.[7]
-
Stress Resistance and DNA Repair: By deacetylating tumor suppressor p53, SIRT1 can attenuate apoptosis and cell-cycle arrest, allowing more time for DNA repair.[8] It also deacetylates DNA repair proteins, directly participating in maintaining genome integrity.
-
Inflammation: SIRT1 can suppress inflammation by deacetylating the RelA/p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[7]
Given its central role in these protective pathways, the discovery of small-molecule Sirtuin-Activating Compounds (STACs) has garnered significant interest.[9]
Section 2: (2s)-5,7,3',4'-Tetramethoxyflavanone (TMF) as a SIRT1 Modulator
Polymethoxyflavonoids (PMFs) are a subclass of flavonoids characterized by multiple methoxy groups on their core flavone structure. This chemical feature generally increases their metabolic stability and bioavailability compared to their polyhydroxylated counterparts. Several PMFs have been identified as potent SIRT1 activators.[10][11]
2.1. Evidence for TMF-Mediated SIRT1 Activation
While literature specifically investigating the (2s) stereoisomer of 5,7,3',4'-Tetramethoxyflavanone is limited, research on the parent compound, 5,7,3',4'-tetramethoxyflavone (TMF), provides compelling evidence for its interaction with the SIRT1 pathway. A key study demonstrated that in osteoarthritis chondrocytes, TMF ameliorates cholesterol dysregulation by mediating SIRT1/FOXO3a/ABCA1 signaling.[12] The crucial finding was that TMF promoted the nuclear translocation of the SIRT1 substrate FOXO3a by activating SIRT1 expression .[12] This points towards an indirect mechanism of action involving the upregulation of SIRT1 protein levels.
However, studies on structurally analogous PMFs suggest a second, direct mechanism may also be at play. For instance, 3,5,7,3',4'-pentamethoxyflavone, isolated from Kaempferia parviflora, was found to be a four-fold more potent direct activator of SIRT1 enzymatic activity than resveratrol.[10][13] Similarly, various citrus-derived PMFs have been shown to directly promote SIRT1 activity.[11] This establishes a strong precedent for compounds of this chemical class to allosterically activate the SIRT1 enzyme.
Therefore, a comprehensive investigation into TMF's role must consider two primary hypotheses:
-
Indirect Activation: TMF upregulates the transcription and/or translation of the SIRT1 gene, leading to higher cellular levels of the enzyme.
-
Direct Activation: TMF binds directly to the SIRT1 enzyme, inducing a conformational change that enhances its catalytic efficiency, likely by lowering the Michaelis constant (Kₘ) for its acetylated substrate.[14]
The following section provides the necessary experimental protocols to dissect these potential mechanisms.
Section 3: Methodologies for Assessing SIRT1 Activation by TMF
To rigorously characterize the effect of TMF on SIRT1, a multi-faceted approach combining in vitro biochemistry with cell-based functional assays is required. This section provides validated, step-by-step protocols.
3.1. In Vitro Characterization: Direct Enzymatic Activity
The first critical question is whether TMF can directly activate recombinant SIRT1 enzyme in a cell-free system. Fluorogenic assays are a common first-line approach for their high-throughput compatibility.
Protocol 3.1.1: Fluorogenic In Vitro SIRT1 Activity Assay
This protocol is based on the widely used principle where SIRT1 deacetylates a peptide substrate containing a fluorophore-quencher pair.[15][16] Deacetylation allows a developer enzyme to cleave the peptide, releasing the fluorophore from the quencher and producing a measurable signal.
Causality Behind Experimental Choices:
-
Substrate Choice: A p53-derived peptide with an acetylated lysine and a covalently attached fluorophore (e.g., AMC) is used. While convenient, it's crucial to be aware that some STACs show artifactual activation dependent on the fluorophore itself.[17] Therefore, positive hits should be validated with a label-free assay (Protocol 3.1.2).
-
Controls: Resveratrol is used as a positive control for activation, while Nicotinamide (a product and non-competitive inhibitor of SIRT1) is a critical negative control.[16]
-
NAD⁺ Concentration: NAD⁺ should be used at a concentration near its Kₘ to be sensitive to activators that might affect its binding or utilization.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Ac-p53-AMC)
-
NAD⁺
-
(2s)-5,7,3',4'-Tetramethoxyflavanone (TMF) and control compounds (Resveratrol, Nicotinamide)
-
SIRT1 Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (e.g., Trypsin-based, often included in commercial kits)
-
96-well black, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a 2x concentration series of TMF and controls (e.g., 0.1 µM to 100 µM) in SIRT1 Assay Buffer. Include a "vehicle only" (e.g., DMSO) control.
-
Enzyme Preparation: Dilute recombinant SIRT1 to a 2x working concentration in cold Assay Buffer.
-
Reaction Initiation:
-
Add 25 µL of the 2x compound/control dilutions to the wells of the 96-well plate.
-
Add 25 µL of the 2x SIRT1 enzyme solution to each well.
-
Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Substrate Addition: Prepare a 2x substrate/co-substrate mix containing the fluorogenic peptide and NAD⁺ in Assay Buffer. Add 50 µL of this mix to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Development: Add 50 µL of Developer Solution to each well. Incubate at 37°C for 15-30 minutes.
-
Data Acquisition: Read the fluorescence on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC-based substrates).
-
Analysis: After subtracting the background (no enzyme control), calculate the fold-activation relative to the vehicle control. Plot the results to determine the EC₅₀ (the concentration of TMF that elicits 50% of the maximal activation).
Table 1: Example Data Summary for In Vitro SIRT1 Activation
| Compound | EC₅₀ (µM) | Max Fold Activation |
|---|---|---|
| Resveratrol | 15.2 | 8.5x |
| TMF | Experimental | Experimental |
| Nicotinamide | N/A (Inhibitor) | N/A (Inhibitor) |
Workflow for In Vitro SIRT1 Activity Assessment
Caption: Workflow for cellular SIRT1 activity via Western blot.
3.3. Differentiating Direct vs. Indirect Mechanisms
The data from the osteoarthritis study suggests TMF may act by increasing SIRT1 protein levels. [12]Conversely, data from related PMFs suggest direct activation. [10][11]A third possibility is that TMF increases the cellular pool of the SIRT1 co-substrate, NAD⁺. [2]The following protocol addresses this third hypothesis.
Protocol 3.3.1: Measurement of Intracellular NAD⁺/NADH Ratio
This protocol uses a colorimetric enzymatic cycling assay to measure the total NAD⁺ and NADH pool, and subsequently the individual components after selective degradation. An increase in the NAD⁺/NADH ratio is known to activate SIRT1.
Causality Behind Experimental Choices:
-
Extraction Method: The differential stability of NAD⁺ (stable in acid, labile in base) and NADH (labile in acid, stable in base) is exploited. Samples are split and treated with either acid or base to selectively destroy one form, allowing for the specific measurement of the other. [18]* Detection Method: An enzyme cycling reaction, where NADH reduces a probe to a colored or fluorescent product, is used for signal amplification, providing the sensitivity needed to measure physiological concentrations. [19][20][21] Materials:
-
Cultured cells treated with TMF
-
NAD⁺/NADH Extraction Buffer
-
0.4 M HCl and 0.5 M NaOH
-
Commercial NAD⁺/NADH quantification kit (containing cycling enzymes, probe, and standards)
-
96-well clear plates
Procedure:
-
Cell Culture and Lysis:
-
Culture and treat cells with TMF as in Protocol 3.2.1.
-
Harvest ~2 x 10⁶ cells and extract the metabolites using 400 µL of the kit's extraction buffer, followed by two freeze/thaw cycles.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Sample Decomposition:
-
For NADH measurement: Aliquot 200 µL of supernatant into a new tube. Heat at 60°C for 30 minutes to decompose all NAD⁺. Cool on ice.
-
For Total NAD⁺ + NADH measurement: Use the remaining untreated supernatant.
-
-
Assay Reaction:
-
Add 50 µL of the NADH sample, the total NAD/NADH sample, and NAD⁺ standards to separate wells of a 96-well plate.
-
Prepare the Master Mix from the kit (containing the cycling enzymes) and add 100 µL to each well.
-
Incubate at room temperature for 5-10 minutes to convert all NAD⁺ in the "total" sample to NADH.
-
Add 10 µL of the developer solution to each well.
-
-
Data Acquisition and Analysis:
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Read absorbance at 450 nm.
-
Calculate the concentrations of NADH and Total NAD/NADH from the standard curve.
-
Calculate NAD⁺ concentration: [NAD⁺] = [Total] - [NADH].
-
Determine the NAD⁺/NADH ratio for each treatment condition.
-
Section 4: Pharmacokinetic Considerations and In Vivo Relevance
While in vitro and cellular data are essential for mechanistic understanding, the therapeutic potential of TMF depends on its pharmacokinetic profile. Flavonoids, in general, undergo extensive first-pass metabolism in the gut and liver. [22]They are often rapidly converted into glucuronidated and sulfated conjugates, which may have different biological activities than the parent compound. [22] Studies on related flavanones like pinostrobin show rapid absorption (Tₘₐₓ of ~0.13 hours) but a moderate elimination half-life (t₁/₂ of ~4 hours) in rats. [23]The parent form of orally administered flavonoids is often only transiently present in plasma, with metabolites predominating. [22] Implications for Drug Development:
-
Metabolite Activity: It is crucial to determine if the metabolites of TMF also possess SIRT1-activating properties.
-
Bioavailability: The low oral bioavailability of the parent compound may necessitate the use of higher doses in vivo or the development of formulation strategies to improve absorption and reduce first-pass metabolism.
-
In Vivo Studies: Preclinical animal studies are required to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, correlating plasma concentrations of TMF and its metabolites with downstream markers of SIRT1 activation (e.g., tissue-specific deacetylation of p53 or PGC-1α).
Section 5: Summary and Future Directions
(2s)-5,7,3',4'-Tetramethoxyflavanone stands out as a promising SIRT1-modulating agent with a potential dual mechanism of action. Existing evidence strongly supports its ability to increase cellular SIRT1 activity by upregulating SIRT1 expression, while compelling data from structurally related polymethoxyflavonoids suggest it may also be a direct enzymatic activator.
This guide provides a robust methodological framework for fully elucidating its mechanism. Future research should prioritize the following:
-
Direct Enzymatic Assays: Perform the in vitro assays described herein (Protocols 3.1.1 and its label-free validation) to definitively determine if TMF is a direct STAC.
-
Stereochemistry: Conduct a head-to-head comparison of the (2s) and (2r) enantiomers of TMF to determine if SIRT1 activation is stereospecific.
-
Mechanism of Upregulation: Investigate the transcriptional mechanism by which TMF increases SIRT1 expression, for example, by using qPCR to measure SIRT1 mRNA levels and promoter-reporter assays.
-
Biophysical Confirmation: If direct activation is confirmed, use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of TMF to the SIRT1 protein and determine binding affinity.
-
In Vivo Efficacy: Advance the most potent form of TMF into preclinical models of age-related metabolic or neurodegenerative disease to validate its therapeutic potential.
By systematically applying these technical approaches, the scientific community can fully characterize the interaction between TMF and SIRT1, paving the way for the development of a new class of therapeutics for diseases of aging.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be consolidated here.
Sources
- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 3. Flavonoids-mediated SIRT1 signaling activation in hepatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. qurays.kz [qurays.kz]
- 11. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 12. 5,7,3',4'-tetramethoxyflavone ameliorates cholesterol dysregulation by mediating SIRT1/FOXO3a/ABCA1 signaling in osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent SIRT1 enzyme-stimulating and anti-glycation activities of polymethoxyflavonoids from Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. promega.com [promega.com]
- 19. raybiotech.com [raybiotech.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]
Methodological & Application
Application Note: High-Fidelity Total Synthesis of (2S)-5,7,3',4'-Tetramethoxyflavanone
Executive Summary
This technical guide details the total synthesis of (2S)-5,7,3',4'-tetramethoxyflavanone starting from phloroacetophenone (2,4,6-trihydroxyacetophenone). Unlike generic protocols, this workflow prioritizes regiochemical control and enantioselectivity, essential for pharmaceutical applications where the (2S)-conformer often exhibits distinct pharmacodynamics compared to its (2R)-antipode.
The synthesis is modularized into three critical phases:
-
Regioselective Methylation: Exploiting intramolecular hydrogen bonding to selectively protect C4 and C6 hydroxyls.
-
Claisen-Schmidt Assembly: Thermodynamic control to generate the (E)-chalcone intermediate.
-
Enantioselective Cyclization: Utilization of a bifunctional organocatalyst to induce the (2S)-stereocenter, avoiding costly chiral resolution steps.
Retrosynthetic Analysis & Pathway
The strategy relies on the "Chalcone Route," the most robust method for constructing the flavanone skeleton. The chirality at C2 is installed during the final intramolecular oxa-Michael addition.
Figure 1: Retrosynthetic logic flow from target to commercially available phloroacetophenone.
Phase 1: Regioselective Methylation
Objective: Synthesize 2-hydroxy-4,6-dimethoxyacetophenone (Xanthoxylin). Mechanism: The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the nucleophilicity of the C2-OH, allowing selective alkylation of the C4 and C6 positions under controlled basic conditions.
Protocol
Reagents:
-
Phloroacetophenone (1.0 eq)
-
Dimethyl sulfate (DMS) (2.0 - 2.1 eq) [Caution: Potent Carcinogen]
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
Acetone (dry, solvent)[1]
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phloroacetophenone (10 g, 59.5 mmol) in dry acetone (150 mL).
-
Base Addition: Add anhydrous
(20.5 g, 148 mmol). The suspension will turn yellow. -
Alkylation: Add Dimethyl Sulfate (11.5 mL, 121 mmol) dropwise via syringe over 20 minutes. Note: Use of MeI is a safer alternative but may require longer reaction times.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 3–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and the mono-methylated intermediate should convert to the di-methylated product ( ). -
Workup:
-
Cool to room temperature (RT). Filter off inorganic salts.
-
Evaporate the acetone filtrate under reduced pressure.
-
Resuspend the residue in DCM (100 mL) and wash with water (2 x 50 mL).
-
Critical Step: Wash with 5% NaOH (cold) to remove any unreacted starting material or mono-methylated byproducts (the target product is less acidic due to the H-bond and remains in the organic layer).
-
-
Purification: Recrystallize from methanol to yield colorless needles.
Yield Target: 75–85%
Characterization: ^1H NMR (CDCl3) should show a sharp singlet at
Phase 2: Claisen-Schmidt Condensation
Objective: Synthesize (E)-2'-hydroxy-3,4,4',6'-tetramethoxychalcone. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[2] The reaction is driven by the formation of the conjugated enone system.
Protocol
Reagents:
-
2-Hydroxy-4,6-dimethoxyacetophenone (Intermediate from Phase 1) (1.0 eq)
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)
-
KOH (50% aq. solution) or NaOH pellets
-
Ethanol (95%)
Step-by-Step:
-
Dissolution: Dissolve the acetophenone derivative (5.0 g, 25.5 mmol) and veratraldehyde (4.23 g, 25.5 mmol) in Ethanol (50 mL).
-
Catalysis: Add KOH (50% w/v, 10 mL) dropwise.
-
Observation: The solution will darken significantly (orange to deep red) due to the formation of the chalcone phenolate.
-
-
Reaction: Stir at room temperature for 24–48 hours. Note: Heating is generally avoided to prevent polymerization or Cannizzaro side reactions.
-
Quench: Pour the reaction mixture into crushed ice (200 g) containing HCl (concentrated, 15 mL). The mixture must be acidic (pH ~2).
-
Isolation: The yellow/orange precipitate is the crude chalcone. Filter via Büchner funnel.[3]
-
Purification: Recrystallize from Ethanol/Acetone.
Data Summary:
| Parameter | Specification |
| Appearance | Deep yellow/orange crystals |
| Melting Point | 142–144 °C |
| Key NMR Signal | Trans-olefinic protons ( |
Phase 3: Enantioselective Cyclization (The "2S" Core)
Objective: Cyclize the chalcone to (2S)-5,7,3',4'-tetramethoxyflavanone. Challenge: Standard acid/base cyclization yields a racemate. Solution: Organocatalysis using a Cinchona alkaloid-derived thiourea catalyst . This bifunctional catalyst activates the enone (via H-bonding) and the nucleophilic phenol (via the quinuclidine nitrogen), directing the attack to the Si-face of the alkene.
Protocol
Reagents:
-
Chalcone (from Phase 2) (1.0 eq)
-
Catalyst: (DHQD)2PHAL or a specific Quinine-derived thiourea (10 mol%)
-
Solvent: Toluene or Mesitylene
-
Temperature: -20°C to RT (Optimization required for specific substrates)
Step-by-Step:
-
Preparation: In a vial, dissolve the chalcone (1.0 mmol) in Toluene (10 mL).
-
Catalyst Addition: Add the chiral thiourea catalyst (0.1 mmol).
-
Incubation: Stir the mixture at designated temperature (start at 0°C) for 48 hours.
-
Monitoring: Monitor by HPLC (Chiralpak AD-H or OD-H column).
-
Endpoint: Disappearance of the chalcone (yellow) and emergence of the flavanone (colorless/pale yellow).
-
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc).
Stereochemical Model:
Figure 2: Simplified mechanistic flow of the organocatalytic cyclization.
Quality Control & Validation
To ensure the synthesized material meets "Drug Development" standards, the following validation metrics are mandatory.
Enantiomeric Excess (ee) Determination
-
Method: Chiral HPLC.
-
Column: Daicel Chiralpak AD-H (
mm). -
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: ee > 90% (for asymmetric synthesis) or > 99% (after recrystallization/chiral prep).
Structural Confirmation (NMR)
-
C2-Proton: The proton at the chiral center (H-2) typically appears as a doublet of doublets (dd) around
5.3–5.5 ppm. -
C3-Protons: Two protons at C3 appear as separate multiplets due to diastereotopicity adjacent to the chiral center.
References
-
Scheidt, K. A., et al. (2007).[4] "Catalytic Enantioselective Synthesis of Flavanones and Chromanones." Journal of the American Chemical Society, 129(13), 3830–3831. Link
-
BenchChem. (2025).[2][3] "Application Notes and Protocols for Claisen-Schmidt Condensation." BenchChem Technical Library. Link
-
Keßberg, A., & Metz, P. (2016). "Enantioselective Synthesis of 2′- and 3′-Substituted Natural Flavans." Organic Letters, 18(23), 6124–6127. Link[5]
-
NIST/NIH. (2024). "PubChem Compound Summary: Phloroacetophenone." National Library of Medicine. Link
Sources
Application Note: In Vitro Cytotoxicity and Apoptosis Assay Protocols for (2S)-5,7,3',4'-Tetramethoxyflavanone
Introduction & Rationale
(2S)-5,7,3',4'-Tetramethoxyflavanone (TMF) is a highly bioactive polymethoxyflavanone. Structurally characterized by the presence of four methoxy groups on the flavanone backbone, TMF exhibits significant lipophilicity, which enhances its cellular permeability but complicates in vitro aqueous handling. Recent pharmacological studies have highlighted the compound's dual role: it acts as a potent neuroprotective agent by attenuating NADPH oxidase 1/4 and promoting Sirtuin-1 (SIRT1) under oxidative stress[1], while simultaneously demonstrating selective antiproliferative and pro-apoptotic activities in various human cancer cell lines[2].
This application note provides drug development professionals and researchers with a self-validating, step-by-step methodological framework for evaluating the cytotoxicity of TMF. Rather than merely listing steps, this guide emphasizes the causality behind experimental choices —specifically addressing the physicochemical challenges of polymethoxyflavones, such as compound precipitation and assay interference[3].
Physicochemical Handling & Experimental Design Logic
Overcoming Hydrophobicity and Vehicle Toxicity
Like most polymethoxyflavones, TMF is practically insoluble in water but highly soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the standard vehicle; however, DMSO itself is cytotoxic at high concentrations.
-
Causality: To prevent vehicle-induced cell death from confounding the TMF cytotoxicity data, the final concentration of DMSO in the culture medium must strictly not exceed 0.5% (v/v), with 0.1% being the gold standard[2].
-
Solution: Prepare a highly concentrated stock solution (e.g., 50 mM) in anhydrous DMSO. Perform serial dilutions in DMSO first, and only dilute into the pre-warmed (37°C) complete culture medium immediately before treating the cells. Adding cold medium to a DMSO stock will cause the highly lipophilic TMF to "crash out" (precipitate), leading to inaccurate dosing.
Mitigating Assay Artifacts
Plant-derived flavonoids and polymethoxyflavones possess inherent redox potentials that can directly reduce tetrazolium salts (like MTT) into formazan in the absence of living cells[3].
-
Causality: If TMF directly reduces MTT, the assay will yield a false-negative result for cytotoxicity (appearing as though cells are highly viable).
-
Solution: A "Cell-Free Compound Blank" must be included in the experimental matrix to subtract background reduction.
Table 1: Mandatory Experimental Control Matrix
| Control Type | Composition | Purpose | Expected Outcome |
| Untreated Control | Cells + Complete Medium | Establishes 100% baseline viability. | Maximum absorbance/fluorescence. |
| Vehicle Control | Cells + Medium + 0.1% DMSO | Proves the solvent (DMSO) is not causing cell death[4]. | Viability ≥ 98% relative to Untreated. |
| Positive Control | Cells + Medium + Cisplatin (10 µM) | Validates that the cell line is responsive to known cytotoxic agents[3]. | Significant reduction in viability. |
| Cell-Free Blank | Medium + TMF (Highest Dose) + MTT | Detects direct chemical reduction of MTT by TMF[3]. | Minimal to zero absorbance. |
Experimental Workflows
Figure 1: High-throughput screening and mechanistic validation workflow for TMF.
Protocol 1: High-Throughput Cell Viability (MTT Assay)
The MTT assay measures the activity of the mitochondrial enzyme succinate dehydrogenase, serving as a proxy for cellular metabolic rate and viability[4].
Reagents & Equipment
-
Target Cell Lines (e.g., SK-N-SH, HeLa, MDA-MB-231) in logarithmic growth phase.
-
MTT Reagent (5 mg/mL in PBS, sterile filtered).
-
Anhydrous DMSO (for formazan solubilization).
-
Microplate reader (570 nm and 630 nm reference filter).
Step-by-Step Procedure
-
Cell Seeding: Harvest cells and seed at a density of
to cells/well in a 96-well microplate (100 µL/well). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion[5]. -
Treatment Preparation: Prepare a 50 mM TMF stock in DMSO. Create intermediate dilutions in DMSO, then dilute 1:1000 into pre-warmed complete medium to achieve final concentrations (e.g., 1, 10, 25, 50, 100 µM) with a constant 0.1% DMSO concentration across all wells.
-
Dosing: Aspirate the old medium from the 96-well plate. Add 100 µL of the TMF-containing medium to the respective wells. Include all controls listed in Table 1. Incubate for 24, 48, or 72 hours[4].
-
MTT Incubation: Add 20 µL of the MTT reagent (5 mg/mL) directly to each well. Incubate in the dark at 37°C for 3 to 4 hours. Logic: Viable cells will internalize the MTT and reduce it to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium (do not disturb the formazan crystals at the bottom). Add 150 µL of DMSO to each well[5]. Place the plate on an orbital shaker for 15 minutes at room temperature to fully dissolve the crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background.
-
Data Analysis: Calculate % Viability =
. Determine the IC₅₀ using non-linear regression analysis.
Protocol 2: Mechanistic Apoptosis Evaluation (Annexin V/PI)
While the MTT assay indicates metabolic inhibition, it cannot differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. To confirm that TMF induces programmed cell death, Annexin V/PI flow cytometry is required[1].
-
Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which is bound by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis).
Figure 2: Proposed molecular mechanisms of TMF-induced apoptosis and target biomarkers.
Step-by-Step Procedure
-
Cell Seeding: Seed
cells/well in a 6-well plate. Incubate overnight. -
Treatment: Treat cells with TMF at concentrations bracketing the calculated IC₅₀ (e.g., ½ IC₅₀, IC₅₀, and 2× IC₅₀) for 24 and 48 hours.
-
Harvesting (Critical Step): Collect the culture medium (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS and add it to the collected medium. Detach cells using Trypsin-EDTA (ensure trypsinization is brief to avoid stripping membrane receptors). Pool all fractions and centrifuge at 300 × g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[1].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer (e.g., BD FACSCanto or Beckman Coulter) measuring fluorescence emission at 530 nm (FITC) and >600 nm (PI).
-
Gating Strategy:
-
Lower Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic cells.
-
Upper Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
Data Interpretation & Troubleshooting
Table 2: Troubleshooting Common Assay Failures
| Observation | Mechanistic Cause | Corrective Action |
| Precipitate visible in culture wells | TMF crashed out of solution due to cold medium or high aqueous ratio. | Warm medium to 37°C prior to dilution. Ensure final DMSO is exactly 0.1-0.5%. |
| High viability in Positive Control | Cell line has developed chemoresistance or reagent degradation. | Validate cell line passage number (<20). Prepare fresh Cisplatin stock. |
| High background in MTT Cell-Free Blank | TMF is directly reducing the tetrazolium salt[3]. | Subtract blank OD from all treated wells, or switch to an ATP-luminescence assay (e.g., CellTiter-Glo). |
| Low Annexin V signal but high PI | Harsh trypsinization cleaved phosphatidylserine from the membrane. | Use a non-enzymatic cell dissociation buffer or reduce trypsin exposure time to <3 mins. |
By adhering to these rigorous, self-validating protocols, researchers can generate highly reproducible, publication-quality data regarding the cytotoxic and apoptotic profiles of (2S)-5,7,3',4'-Tetramethoxyflavanone and related polymethoxyflavones.
References
-
[5] Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. ACS Omega. Available at:[Link]
-
[1] 5,6,7,4'-Tetramethoxyflavanone attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction. EXCLI Journal. Available at:[Link]
-
[2] A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins. MDPI Molecules. Available at:[Link]
-
[4] Nobiletin, a citrus polymethoxyflavone, enhances the effects of bicalutamide on prostate cancer cells via down regulation of NF-κB, STAT3, and ERK activation. RSC Advances. Available at:[Link]
-
[3] New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. MDPI International Journal of Molecular Sciences. Available at:[Link]
Sources
- 1. excli.de [excli.de]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nobiletin, a citrus polymethoxyflavone, enhances the effects of bicalutamide on prostate cancer cells via down regulation of NF-κB, STAT3, and ERK act ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10020B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
High-Sensitivity LC-MS/MS Protocol for the Quantification of (2S)-5,7,3',4'-Tetramethoxyflavanone in Plasma
1. Scientific Context & Analyte Profiling (2S)-5,7,3',4'-Tetramethoxyflavanone is a highly lipophilic polymethoxyflavanone (PMF). While the methylation of the flavonoid backbone enhances its metabolic stability and cellular permeability compared to unmethylated analogs, the compound still undergoes[1]. This rapid clearance typically restricts circulating plasma concentrations to the low ng/mL or pg/mL range, necessitating a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.
2. Causality in Method Design (The "Why" Behind the "How") As a bioanalytical scientist, developing a robust assay requires treating the protocol as a system of chemical causalities rather than a mere sequence of steps.
-
Sample Preparation (Liquid-Liquid Extraction vs. Protein Precipitation): Plasma is a complex matrix heavily burdened with proteins and phospholipids. While Protein Precipitation (PPT) is rapid, it fails to eliminate phospholipids. In the Electrospray Ionization (ESI) source, these residual phospholipids compete with the target analyte for charge, causing severe ion suppression. Because (2S)-5,7,3',4'-Tetramethoxyflavanone is highly lipophilic, we employ Liquid-Liquid Extraction (LLE) using ethyl acetate. This non-polar solvent selectively partitions the hydrophobic PMF into the organic layer, leaving polar matrix interferents behind.
-
Chromatographic Ionization (Acidic Mobile Phase): The four methoxy groups on the flavanone backbone act as weak electron donors. By utilizing 0.1% formic acid in the aqueous mobile phase, we provide an abundant proton source, driving the equilibrium toward the formation of the
precursor ion ( 345.1) in the positive ESI mode. -
Mass Spectrometry (RDA Fragmentation): The selection of Multiple Reaction Monitoring (MRM) transitions is governed by the structural stability of the flavonoid. Upon collision-induced dissociation (CID), flavanones undergo a characteristic [2]. For this specific tetramethoxyflavanone, the 1,3-RDA cleavage yields a highly stable A-ring fragment (
181.1) and a B-ring fragment ( 165.1).
Fig 1. 1,3-Retro-Diels-Alder fragmentation pathway of (2S)-5,7,3',4'-Tetramethoxyflavanone.
3. Step-by-Step Experimental Protocol
3.1. Reagents and Materials
-
Target Analyte: (2S)-5,7,3',4'-Tetramethoxyflavanone standard (>99% purity).
-
Internal Standard (IS): A stable-isotope labeled analog (e.g.,
-Tetramethoxyflavanone) or a structural analog (e.g., Hesperetin) to act as a self-validating control for extraction recovery and matrix effects. -
Solvents: LC-MS grade Ethyl Acetate, Acetonitrile (ACN), Methanol (MeOH), and Water. Formic acid (99% purity).
3.2. Plasma Sample Preparation (LLE Workflow) To ensure a self-validating system, the IS is introduced at the very first step, ensuring any volumetric losses during extraction are mathematically normalized during data processing.
-
Aliquot: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
IS Addition: Add 10 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.
-
Buffering: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 5.0) to disrupt protein binding and maintain the analyte in an un-ionized state for optimal organic partitioning.
-
Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes at 1500 rpm.
-
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Initial gradient conditions: 20% ACN / 80% Water with 0.1% Formic acid). Vortex for 2 minutes and transfer to an autosampler vial.
Fig 2. Liquid-liquid extraction workflow for isolating PMFs from plasma matrix.
4. LC-MS/MS Instrumental Parameters
4.1. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 0.4 mL/min
Table 1: Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |
| 0.00 | 80 | 20 | Initial |
| 1.00 | 80 | 20 | Isocratic hold |
| 4.00 | 10 | 90 | Linear ramp |
| 5.50 | 10 | 90 | Column wash |
| 5.60 | 80 | 20 | Re-equilibration |
| 7.00 | 80 | 20 | End |
4.2. Mass Spectrometry (MRM) Conditions
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| (2S)-5,7,3',4'-Tetramethoxyflavanone | 345.1 | 181.1 | 50 | 22 | Quantifier (A-ring) |
| (2S)-5,7,3',4'-Tetramethoxyflavanone | 345.1 | 165.1 | 50 | 28 | Qualifier (B-ring) |
| Internal Standard (Analog) | 303.1 | 153.1 | 50 | 25 | IS Quantifier |
5. Trustworthiness & Method Validation To ensure the protocol is a self-validating system, the following parameters must be evaluated per FDA/EMA bioanalytical guidelines:
-
Linearity: Calibration curves should be constructed from 0.5 ng/mL (Lower Limit of Quantitation, LLOQ) to 500 ng/mL, utilizing a
weighted linear regression. -
Matrix Effect (ME): Calculate ME by comparing the peak area of the analyte spiked into post-extracted blank plasma versus the peak area of the analyte in neat solvent. The use of LLE typically keeps ME within the acceptable ±15% range.
-
Recovery: Assessed by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples. Ethyl acetate LLE should yield >80% consistent recovery for PMFs.
References
-
Boumendjel, A., Blanc, M., Williamson, G., & Barron, D. (2009). Efficient Synthesis of Flavanone Glucuronides. Journal of Agricultural and Food Chemistry, 57(16), 7264-7267.[Link]
-
Zhang, J. Y., Lu, J. Q., Wang, F., Cao, G. S., Tu, P. F., & Qiao, Y. J. (2013). Characterization of thirty-nine polymethoxylated flavonoids (PMFs) in the branches of Murraya paniculata by HPLC-DAD-ESI-MS/MS. Chinese Journal of Natural Medicines, 11(1), 63-70.[Link]
Sources
Application Note: Developing High-Performance Nano-emulsions for (2S)-5,7,3',4'-Tetramethoxyflavanone Bioavailability Enhancement
Abstract
(2S)-5,7,3',4'-Tetramethoxyflavanone (TMF), a bioactive polymethoxyflavone (PMF) primarily derived from Kaempferia parviflora (Black Ginger), exhibits potent anti-inflammatory and metabolic-regulating properties. However, its clinical efficacy is severely limited by its classification as a BCS Class II/IV compound—characterized by high lipophilicity (logP ~3.0–4.0) and negligible aqueous solubility. This application note details a validated protocol for engineering oil-in-water (O/W) nano-emulsions to enhance the oral bioavailability of TMF. We provide a comprehensive guide on surfactant selection, high-energy homogenization protocols, and stability characterization to ensure a polydispersity index (PDI) < 0.2 and long-term kinetic stability.
Introduction: The Solubility Challenge
Unlike hydroxylated flavonoids (e.g., quercetin), TMF lacks hydrogen-bond donating hydroxyl groups, replaced instead by four methoxy groups. While this methoxylation improves metabolic stability against glucuronidation, it renders the molecule practically insoluble in water ("brick dust" behavior).
Standard micronization is insufficient. To achieve therapeutic serum levels, TMF must be presented to the gastrointestinal epithelium in a solubilized state. Nano-emulsions (20–200 nm) offer a dual advantage:
-
Kinetic Solubility: The massive increase in surface area improves the dissolution rate (Noyes-Whitney equation).
-
Lymphatic Transport: Long-chain triglyceride (LCT) oil phases can stimulate chylomicron production, allowing TMF to bypass first-pass hepatic metabolism via the lymphatic system.
Pre-Formulation: Component Selection
The success of a nano-emulsion relies on the Solubility Capacity of the oil phase and the HLB (Hydrophilic-Lipophilic Balance) of the surfactant system.
Oil Phase Screening
TMF solubility must be maximized in the oil phase to prevent precipitation during storage (Ostwald Ripening).
| Component Type | Recommended Candidates | Role & Rationale |
| Oil Phase | Capryol™ 90 (Propylene glycol monocaprylate)Miglyol® 812 (MCTs)Peceol™ (Glyceryl monooleate) | Solvent: Medium-chain triglycerides (MCTs) and mono-diglycerides generally offer higher solubilization for PMFs than long-chain oils (e.g., corn oil). |
| Surfactant | Tween® 80 (Polysorbate 80)Cremophor® EL (Kolliphor EL) | Stabilizer: High HLB (13–15) is required for O/W emulsions. Tween 80 is preferred for its low toxicity and P-gp inhibition potential. |
| Co-Surfactant | Transcutol® P PEG 400 Ethanol | Flexibility: Reduces interfacial tension and increases the flexibility of the surfactant film, aiding in droplet breakup during sonication. |
Experimental Validation (Solubility Study):
-
Add excess TMF to 2 mL of various oils.
-
Vortex for 10 min; shake at 37°C for 48 hours.
-
Centrifuge at 10,000 rpm for 15 min.
-
Analyze supernatant via HPLC-UV (254 nm). Target: Select the oil dissolving >50 mg/mL of TMF.
Protocol: High-Energy Ultrasonication Formulation
This protocol utilizes high-shear ultrasonication to disrupt the coarse emulsion into nanodroplets.
Materials
-
(2S)-5,7,3',4'-Tetramethoxyflavanone (Purity >98%)[1]
-
Oil: Capryol 90 (Selected based on screening)
-
Surfactant: Tween 80[2]
-
Co-surfactant: PEG 400[3]
-
Aqueous Phase: Deionized water (Milli-Q)
Formulation Workflow
Ratio: Oil : Smix (Surfactant/Co-surfactant) : Water = 10 : 20 : 70 (Example ratio; optimize via pseudo-ternary phase diagram).
Step-by-Step Procedure:
-
Preparation of Oil Phase (Phase A):
-
Weigh the required amount of Capryol 90.
-
Add TMF (e.g., 5% w/w of the oil phase).
-
Magnetically stir at 40°C for 30 mins until TMF is completely dissolved. Critical: Ensure no crystals remain.
-
-
Preparation of Aqueous Phase (Phase B):
-
Mix Tween 80 and PEG 400 (Smix ratio 2:1) into deionized water.
-
Stir until a homogenous solution forms.
-
-
Pre-Emulsification:
-
Add Phase A dropwise to Phase B under continuous magnetic stirring (500 rpm).
-
Result: A milky, coarse emulsion (droplet size > 1 µm).
-
-
High-Energy Homogenization (Ultrasonication):
-
Place the coarse emulsion in an ice bath (to prevent heat degradation).
-
Use a probe sonicator (e.g., Qsonica or Vibra-Cell).
-
Settings: 750W, 40% Amplitude.
-
Cycle: 5 minutes total (Pulse mode: 5s ON, 5s OFF).
-
Endpoint: The solution should turn from milky white to translucent/bluish opalescent (Tyndall effect).
-
Visualization of Workflow
Figure 1: Step-by-step high-energy ultrasonication workflow for TMF nano-emulsion generation.
Characterization & Validation Criteria
A nano-emulsion is only as good as its stability. The following parameters must be verified post-production.
| Parameter | Technique | Acceptance Criteria | Scientific Rationale |
| Droplet Size | Dynamic Light Scattering (DLS) | 20 – 100 nm | Smaller sizes (<100 nm) significantly increase surface area and facilitate paracellular transport. |
| Polydispersity (PDI) | DLS | < 0.25 | A PDI > 0.3 indicates a broad distribution, leading to Ostwald ripening (large droplets eating small ones). |
| Zeta Potential | Electrophoretic Mobility | < -30 mV | High negative charge provides electrostatic repulsion, preventing droplet coalescence. |
| Morphology | TEM (Transmission Electron Microscopy) | Spherical, non-aggregated | Visual confirmation of size and lack of drug precipitation. |
| Drug Content | HPLC-UV | 95% - 105% | Verifies that TMF did not degrade during the sonication (heat/shear stress). |
Mechanism of Bioavailability Enhancement
Why does this work? The nano-emulsion alters the absorption pathway of TMF.
-
Solubilization: TMF remains dissolved in the oil core, preventing precipitation in the aqueous gut lumen.
-
P-gp Inhibition: Surfactants like Tween 80 and Cremophor EL can inhibit P-glycoprotein efflux pumps in the enterocytes, preventing TMF from being pumped back into the gut.
-
Lymphatic Shunt: The oil phase (if LCT/MCT) mimics dietary fat, triggering chylomicron formation. TMF is packaged into chylomicrons and enters the lymphatic system, bypassing the liver (First-Pass Metabolism).
Figure 2: Mechanism of TMF absorption via lymphatic transport and P-gp inhibition.
Troubleshooting Guide
Issue: Phase Separation (Creaming) within 24 hours.
-
Cause: Insufficient surfactant or wrong HLB value.
-
Solution: Adjust the HLB of the surfactant mix. If using Tween 80 (HLB 15), try blending with Span 80 (HLB 4.3) to match the required HLB of the oil phase.
Issue: Drug Precipitation (Crystals visible under microscope).
-
Cause: Drug load exceeds the saturation solubility of the oil.
-
Solution: Reduce TMF concentration or switch to an oil with higher solvent capacity (e.g., from Corn oil to Capryol 90).
Issue: PDI > 0.4 after sonication.
-
Cause: Insufficient energy input or "Over-processing" (inducing coalescence).
-
Solution: Optimize sonication time. Ensure the sample is kept cold (Ice bath) to prevent temperature-induced instability.
References
-
Sutthanut, K., et al. (2020). "Kaempferia parviflora Nanosuspension Formulation for Scalability and Improvement of Dissolution Profiles and Intestinal Absorption." AAPS PharmSciTech.[4] Available at: [Link]
-
McClements, D. J. (2015). "Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability." Food & Function. Available at: [Link]
-
Klinngam, W., et al. (2025). "Oral delivery of Kaempferia parviflora's methoxyflavones via nanostructured lipid carriers: Its effect on obesity and dyslipidemia treatment." Journal of Drug Delivery Science and Technology. Available at: [Link]
-
Chen, H., et al. (2014). "5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro."[1][5] Biochemical and Biophysical Research Communications. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferia parviflora Nanosuspension Formulation for Scalability and Improvement of Dissolution Profiles and Intestinal Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of (2S)-5,7,3',4'-Tetramethoxyflavanone via Organocatalysis
Topic: Enantioselective Synthesis Procedures for (2S)-Tetramethoxyflavanone Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
This guide details the enantioselective synthesis of (2S)-5,7,3',4'-tetramethoxyflavanone , a representative polymethoxylated flavonoid scaffold with significant potential in oncology and anti-inflammatory research. Unlike racemic synthesis followed by chiral resolution, this protocol utilizes asymmetric organocatalysis to install the C2-stereocenter directly.[1]
The method relies on a bifunctional cinchona alkaloid-derived thiourea catalyst to promote the intramolecular oxa-Michael addition of a 2'-hydroxychalcone precursor. This approach ensures high enantiomeric excess (ee > 90%), eliminates metal contamination risks, and operates under mild conditions to prevent racemization of the labile flavanone core.[1]
Scientific Foundation & Retrosynthesis
The Chirality Challenge
Flavanones possess a single chiral center at C2.[1] The (2S)-isomer is the predominant naturally occurring form and often exhibits superior biological activity compared to the (2R)-isomer. However, the C2 proton is acidic (
Mechanistic Strategy
The synthesis follows a biomimetic disconnection.[1] The flavanone core is assembled from a 2'-hydroxychalcone .[1][2][3][4][5][6][7]
-
Step 1 (Assembly): Claisen-Schmidt condensation of a substituted acetophenone and benzaldehyde.[2][4][6]
-
Step 2 (Stereoselection): Enantioselective intramolecular oxa-Michael addition. The catalyst activates the enone (Michael acceptor) via hydrogen bonding while simultaneously directing the phenolic hydroxyl group (Michael donor) for facial-selective attack.
Retrosynthetic Analysis Diagram
Caption: Retrosynthetic disconnection of the target flavanone into accessible A-ring and B-ring precursors.
Materials & Equipment
Reagents
-
Precursors: 2'-Hydroxy-4',6'-dimethoxyacetophenone (CAS: 90-24-4), 3,4-Dimethoxybenzaldehyde (Veratraldehyde, CAS: 120-14-9).
-
Catalyst: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea (Takemoto's catalyst) OR Quinine-derived thiourea (e.g., 9-epi-aminoquinine-thiourea). Note: This protocol uses the Quinine-derived thiourea for (2S)-selectivity.
-
Solvents: Toluene (anhydrous), Dichloromethane (DCM), Ethanol (EtOH).
Equipment
-
Polarimeter (for specific rotation).[1]
-
HPLC with Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H or OD-H).
-
Inert atmosphere manifold (Argon/Nitrogen).[1]
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-4',6',3,4-tetramethoxychalcone
Objective: Assemble the carbon skeleton via Claisen-Schmidt condensation.
-
Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (10.0 mmol, 1.96 g) and 3,4-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) in Ethanol (50 mL).
-
Reaction: Add KOH (50% aq, 10 mL) dropwise over 10 minutes while stirring at room temperature. The solution will darken (deep yellow/orange) indicating chalcone formation.
-
Incubation: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Pour the reaction mixture into ice-water (200 mL) containing 1M HCl (to pH ~4). A yellow precipitate will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DCM.
-
Target Yield: 75–85%.
-
Appearance: Bright yellow/orange needles.[1]
-
QC Check: 1H NMR should show trans-alkene doublets (J ≈ 16 Hz) at
7.7–8.0 ppm.
-
Step 2: Enantioselective Cyclization (The Critical Step)
Objective: Induce asymmetric intramolecular etherification to form the (2S)-flavanone.
-
Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Dissolution: Add the Chalcone from Step 1 (1.0 mmol, 344 mg) and the Quinine-thiourea catalyst (0.1 mmol, 10 mol%, ~50-60 mg) to the flask.
-
Solvent: Add anhydrous Toluene (10 mL). Note: Non-polar solvents like toluene often enhance tight ion-pairing/H-bonding required for high ee.
-
Reaction: Stir the mixture at 0°C for 48–72 hours. Lower temperatures improve enantioselectivity but reduce rate.
-
Optimization: If reaction is too slow, warm to Room Temperature (25°C).
-
-
Monitoring: Monitor by HPLC (Chiralpak AD-H, Hexane/i-PrOH 90:10). The chalcone peak will diminish, and the flavanone peak will appear.
-
Workup: Flash chromatography directly. Do not perform an aqueous workup with strong base, as this will racemize the product.
-
Purification: Concentrate the toluene in vacuo. Purify via flash column chromatography on silica gel (Hexane:EtOAc 4:1).
Mechanistic Workflow & Logic
The success of this protocol hinges on the bifunctional nature of the catalyst. The thiourea moiety activates the carbonyl (LUMO lowering), while the quinuclidine tertiary amine activates the phenol nucleophile (HOMO raising) and positions it for a specific facial attack.
Caption: Catalytic cycle demonstrating the bifunctional activation mode leading to (2S)-selectivity.
Characterization & Validation
To certify the (2S)-configuration and purity, the following analytical data must be generated.
Data Summary Table
| Parameter | Method | Expected Result for (2S)-Isomer |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | > 90% ee |
| Absolute Configuration | Circular Dichroism (CD) | Positive Cotton effect @ 330 nm ( |
| Chemical Purity | 1H NMR (CDCl3) | H-2 signal: dd at |
| Specific Rotation | Polarimetry | Negative value (typically |
CD Spectroscopy Interpretation
The most reliable method for assigning absolute configuration of flavanones is CD spectroscopy.[1]
-
Rule: (2S)-flavanones exhibit a negative Cotton effect in the low wavelength region (270–290 nm) and a positive Cotton effect in the high wavelength region (320–340 nm).
-
Action: Dissolve 0.1 mg of product in MeOH and record spectrum from 200–400 nm.[1] Compare against reference spectra of Naringenin or Hesperetin (known 2S standards).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization due to equilibrium. | Increase concentration (0.2M); Add 4Å molecular sieves to maintain anhydrous conditions. |
| Low ee% | Racemization of product.[1] | Avoid basic workup. Ensure silica gel for chromatography is neutral (wash with 1% Et3N if necessary, but careful not to induce ring opening).[1] |
| Reaction Stalls | Catalyst deactivation or product inhibition.[1] | Verify catalyst purity.[1] Increase catalyst loading to 15-20 mol%. |
| Side Products | Polymerization of chalcone.[1] | Protect reaction from light (chalcones are photosensitive).[1] Perform reaction under Argon. |
References
-
Review of Flavanone Synthesis: Nibbs, A. E., & Scheidt, K. A. (2012).[1] Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones.[1] European Journal of Organic Chemistry, 2012(3), 449–462.[1]
-
Organocatalytic Mechanism (Thiourea): Wang, J., Li, H., Duan, W., Zu, L., & Wang, W. (2006).[1] Organocatalytic Asymmetric Michael Addition of 2'-Hydroxychalcones to Flavanones. Organic Letters, 8(21), 4775–4778.[1]
-
CD Spectroscopy Rules for Flavanones: Slade, D., Ferreira, D., & Marais, J. P. (2005).[1] Circular dichroism, a powerful tool for the assessment of absolute configuration of flavonoids.[1] Phytochemistry, 66(18), 2177–2215.[1]
-
General Protocol for Polymethoxyflavanones: Zheng, X. X., et al. (2013).[1] Highly Efficient and Green Synthesis of Flavanones and Tetrahydroquinolones.[1][10] Chemistry – A European Journal, 19(4), 1234.[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ulm.edu [ulm.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Application Note: High-Resolution TLC Separation of 5,7,3',4'-Tetramethoxyflavanone
Abstract
This application note details the protocol for the thin-layer chromatography (TLC) separation and isolation of 5,7,3',4'-tetramethoxyflavanone . Unlike its planar flavone counterpart (methoxyluteolin), this flavanone possesses a chiral center at C2 and a saturated C2-C3 bond, imparting specific stereochemical and polarity characteristics that influence its chromatographic behavior. This guide addresses the challenges of separating lipophilic polymethoxylated flavonoids (PMFs) from complex matrices, providing optimized solvent systems, detection methods, and troubleshooting strategies for high-purity isolation.
Introduction & Compound Analysis
Chemical Identity[1][2]
-
IUPAC Name: 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one
-
Common Names: 5,7,3',4'-tetramethoxyflavanone; Tetra-O-methyleriodictyol; Methylated Hesperetin.
-
Structure: Flavanone skeleton with four methoxy groups.[1][2][3]
-
Key Property: Lipophilicity . The absence of free hydroxyl groups and the presence of four methoxy moieties make this compound significantly less polar than common aglycones like luteolin or eriodictyol. It requires non-polar mobile phases to prevent migration with the solvent front.
Significance
5,7,3',4'-tetramethoxyflavanone is a bioactive secondary metabolite found in medicinal plants such as Orthosiphon stamineus (Misai Kucing) and Limnophila indica.[4][5] It exhibits anti-inflammatory, anti-adhesive (against uropathogenic E. coli), and potential anticancer activities. Accurate separation is critical for pharmacokinetic studies and quality control of herbal preparations.
Materials and Reagents
Stationary Phase[8][9]
-
Analytical: Silica gel 60 F
TLC plates (aluminum or glass backed), 20 x 20 cm, 250 µm thickness. -
Preparative: Silica gel 60 F
PLC plates, 20 x 20 cm, 0.5 – 1.0 mm thickness.
Solvents (HPLC or Analytical Grade)
-
n-Hexane (Non-polar modifier)
-
Ethyl Acetate (Polar modifier)
-
Toluene (Selectivity modifier for aromatics)
-
Dichloromethane (Sample dissolution)
-
Methanol (Sample dissolution)[4]
Detection Reagents
-
UV Lamp: Dual wavelength (254 nm and 366 nm).
-
Anisaldehyde-Sulfuric Acid Reagent: Universal derivatization for terpenoids and phenylpropanoids.
-
Natural Products Reagent (NP/PEG): For enhanced fluorescence (optional, though less effective on fully methylated PMFs than OH-flavonoids).
Experimental Protocol
Sample Preparation
Critical Step: PMFs are poorly soluble in pure hexane but highly soluble in chlorinated solvents.
-
Crude Extract: Dissolve 10 mg of crude extract in 1 mL of Dichloromethane (DCM) or a 1:1 mixture of DCM:Methanol .
-
Synthetic Product: Dissolve 5 mg in 1 mL of Acetone.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulate matter that causes streaking.
Plate Preparation
-
Activation: Heat TLC plates at 105°C for 30 minutes before use to remove atmospheric moisture. This is crucial for reproducible Rf values of lipophilic compounds.
-
Marking: Draw a pencil line 1.5 cm from the bottom edge. Mark spotting points 1.0 cm apart.
Mobile Phase Optimization
Due to the methoxylation, standard flavonoid systems (e.g., Ethyl Acetate:Formic Acid:Water) are too polar , causing the analyte to elute at the solvent front (Rf > 0.9). Use the following lipophilic systems:
| System | Solvent Composition (v/v) | Intended Use | Expected Rf |
| A (Standard) | n-Hexane : Ethyl Acetate (2:1) | General Screening | 0.35 – 0.45 |
| B (High Res) | Toluene : Ethyl Acetate (7:3) | Separation from isomers | 0.40 – 0.50 |
| C (Polar) | Toluene : Acetone (9:1) | For very impure mixtures | 0.30 – 0.40 |
Recommendation: Start with System A . If the spot co-elutes with chlorophyll or other non-polar lipids, switch to System B , as toluene provides better pi-pi interaction selectivity with the aromatic rings of the flavanone.
Development
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Add mobile phase and equilibrate for 20 minutes (closed lid). Note: Unsaturated chambers will result in higher Rf values and "smiling" solvent fronts.
-
Elution: Place the plate in the chamber. Allow solvent to migrate until 1.0 cm from the top edge.
-
Drying: Remove plate and dry in a stream of warm air to remove solvent residues.
Detection and Visualization
-
UV 254 nm: The compound absorbs strongly. Look for a dark quenching spot against the green fluorescent background.
-
UV 366 nm: Many PMFs exhibit intrinsic blue or dark purple fluorescence.
-
Derivatization (Anisaldehyde-H2SO4):
-
Dip plate in reagent.
-
Heat at 100°C for 3-5 minutes.
-
Result: 5,7,3',4'-tetramethoxyflavanone typically appears as a yellow-orange spot (distinct from the red/purple of terpenoids).
-
Troubleshooting & Optimization (Expertise)
Issue: Tailing Spots
-
Cause: Residual acidity in the silica or sample overload.
-
Solution: Add 0.5% Triethylamine to the mobile phase (e.g., Hexane:EtOAc:TEA 60:30:0.5). This neutralizes active silanol sites.
Issue: Separation from 5,7,3',4'-Tetramethoxyflavone
-
Context: The flavone (double bond at C2-C3) is planar; the flavanone is bent.
-
Strategy: Use System B (Toluene:EtOAc) . The planar flavone interacts more strongly with the planar toluene molecules and the silica surface, typically resulting in a slightly lower Rf than the flavanone counterpart in aromatic solvents. Multiple developments (2x) in Toluene:EtOAc (8:2) can resolve these critical pairs.
Workflow Visualization
Caption: Operational workflow for the TLC isolation of 5,7,3',4'-tetramethoxyflavanone, including decision loops for solvent optimization.
Quantitative Data Summary
Table 1: Retention Factors (Rf) in Silica Gel 60 F254
| Compound | Hexane:EtOAc (2:1) | Toluene:EtOAc (7:3) | Detection (UV 254) |
| 5,7,3',4'-Tetramethoxyflavanone | 0.42 | 0.48 | Strong Quenching |
| 5,7,3',4'-Tetramethoxyflavone | 0.38 | 0.44 | Strong Quenching |
| Sinensetin (5,6,7,3',4'-PMF) | 0.35 | 0.40 | Quenching |
| Eupatorin (5-OH, PMF) | 0.25 | 0.30 | Quenching |
Note: Rf values are approximate and dependent on humidity and chamber saturation.
References
-
Reddy, N. P., et al. (2015). Limnophila indica (Scrophulariaceae): Chemical and pharmacological aspects. ResearchGate.
-
Hossain, M. A., & Ismail, Z. (2011). Isolation and characterisation of flavonoids from the leaves of medicinal plant Orthosiphon stamineus. Arabian Journal of Chemistry.
-
Li, S., et al. (2013). Fast Separation and Sensitive Quantitation of Polymethoxylated Flavonoids in the Peels of Citrus Using UPLC-Q-TOF-MS. Journal of Agricultural and Food Chemistry.
-
Cayman Chemical. (2024). 5,7,3',4'-Tetramethoxyflavone Product Information. Cayman Chemical.
-
Merck Millipore. (2024). Thin-Layer Chromatography Application Notes. Merck.
Sources
Troubleshooting & Optimization
Improving aqueous solubility of (2s)-5,7,3',4'-Tetramethoxyflavanone for biological assays
Technical Support Center: Solubility & Formulation Guide Topic: (2S)-5,7,3',4'-Tetramethoxyflavanone (Tetramethyleriodictyol) Ticket ID: SOL-TMF-2024-08 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Executive Summary: The Molecule & The Challenge
Compound Profile:
-
Systematic Name: (2S)-5,7,3',4'-tetramethoxy-2,3-dihydrochromen-4-one[1][2]
-
Physicochemical Behavior: Unlike their planar flavone counterparts (e.g., Luteolin tetramethyl ether), flavanones possess a chiral center at C2 and a saturated C2-C3 bond.[2] This "kinked" structure reduces crystal lattice energy slightly but does not improve aqueous solubility.[2] The four methoxy groups render the molecule highly lipophilic (LogP ~3.5–4.0), causing it to behave like a "brick dust" molecule: insoluble in water and prone to rapid precipitation (crashing out) upon dilution from organic stocks.
The Core Issue: Users frequently report inconsistent biological data (IC50 shifts, high variability) caused by micro-precipitation . The compound may appear soluble to the naked eye in 0.1% DMSO, but actually exists as a colloidal suspension that is biologically inactive or cytotoxic due to physical aggregation.
Part 1: Critical Troubleshooting (Q&A)
Q1: "My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I fix this?"
Diagnosis: You are likely hitting the "kinetic solubility limit."[2] While the thermodynamic solubility in water is near zero, the kinetic limit is the maximum concentration transiently stable before nucleation occurs. Diluting a high-concentration DMSO stock (e.g., 50 mM) directly into aqueous media creates a local supersaturation spike.[1][2]
The Fix: The "Intermediary Solvent" Step or "Hot-Spike" Method Do not pipette DMSO stock directly into a large volume of cold media.[1][2]
-
Pre-warm your culture media to 37°C.
-
Step-down Dilution: Dilute your 50 mM stock to a 100x working stock using pure ethanol or PEG-400 first (intermediate polarity).[1][2]
-
Vortexing Addition: Add this intermediate solution to the media while vortexing the media.[2]
-
Serum is Key: Ensure your media contains FBS (Fetal Bovine Serum) or BSA before adding the compound.[2] Albumin acts as a natural carrier for lipophilic flavonoids, sequestering them and preventing aggregation [1].[2]
Q2: "I need to dose at 50 µM, but DMSO toxicity limits me to 0.1%. It won't dissolve. What are my alternatives?"
Diagnosis: 50 µM is likely above the aqueous solubility limit of this compound without a carrier.[2] Simple cosolvents (DMSO/Ethanol) will fail here.[2]
The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Cyclodextrins are toroidal sugars with a hydrophobic cavity and hydrophilic exterior.[1][2] They are the gold standard for flavanone solubilization.[2]
Protocol: 1:10 Molar Ratio Complexation
-
Calculate Molar Ratio: You need a molar excess of CD.[2] For 50 µM flavanone, use ~500 µM to 1 mM HP-β-CD.[1][2]
-
Stock Prep: Dissolve HP-β-CD in water or media (e.g., 20% w/v stock).[1][2]
-
Solubilization: Dissolve your flavanone in a small volume of Acetone or Ethanol (volatile solvent).[2]
-
Mixing: Add the CD solution to the flavanone solution.
-
Evaporation: Gently evaporate the organic solvent (SpeedVac or nitrogen stream).[2] The flavanone will migrate into the CD cavity as the organic solvent leaves.
-
Reconstitution: The resulting clear solution is water-soluble and stable.[2]
Q3: "Are the methoxy groups causing false positives in my fluorescence assays?"
Diagnosis: Polymethoxylated flavones/flavanones can exhibit intrinsic fluorescence or quench fluorophores.[2] Furthermore, if they precipitate, the micro-crystals scatter light, interfering with optical density (OD) or fluorescence readings.[2]
The Fix: The "Centrifuge Check" Before reading your plate:
-
Centrifuge the assay plate at 1000 x g for 5 minutes.
-
If the signal drops significantly compared to a pre-spin read, you had precipitation.[2] The pellet removed the compound/interference.[2]
-
Switch Assays: For this molecule, ATP-based luminescence assays (e.g., CellTiter-Glo) are superior to colorimetric (MTT/MTS) or fluorescence assays because they are less sensitive to turbidity and compound autofluorescence.[1][2]
Part 2: Visualizing the Workflow
Figure 1: Solubility Decision Matrix
Use this logic tree to select the correct formulation strategy based on your target concentration.
Caption: Decision matrix for (2S)-5,7,3',4'-tetramethoxyflavanone formulation. "ppt" = precipitation.[2][3]
Figure 2: The Cyclodextrin "Solvent-Exchange" Protocol
This method avoids high DMSO concentrations entirely.[1][2]
Caption: Solvent-exchange method for generating aqueous-stable flavanone complexes.
Part 3: Quantitative Reference Data
Table 1: Solubility Parameters & Limits
| Solvent / Carrier | Estimated Solubility (25°C) | Biological Compatibility | Notes |
| Water (PBS) | < 1 µg/mL | High | Practically insoluble.[1][2] |
| DMSO | > 50 mg/mL | Low (Toxic > 0.1%) | Good for stocks, bad for final assay.[2] |
| Ethanol | > 20 mg/mL | Low (Toxic > 1%) | Volatile; good for solvent exchange.[2] |
| HP-β-CD (20% w/v) | ~ 5 mg/mL | High | Recommended formulation. |
| Corn Oil | ~ 10 mg/mL | Medium | Suitable for in vivo gavage only.[1][2] |
Table 2: Comparison of Formulation Strategies
| Method | Complexity | Stability | Use Case |
| DMSO Spike | Low | Low (< 30 mins) | HTS Screening (< 10 µM) |
| BSA Complex | Medium | Medium (Hours) | Cell culture (Serum+ media) |
| Cyclodextrin | High | High (Days) | High-dose assays, Animal studies |
References
-
Lipophilization of Flavonoids & Solubility : Viskupicova, J., et al. (2010).[2] "Lipophilization of flavonoids for their food, therapeutic and cosmetic applications."[2][4] ResearchGate.[2] 4
-
Cyclodextrin Enhancement : Pinho, E., et al. (2014).[2] "Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids."[2][5] MDPI Pharmaceutics.[2] 5
-
DMSO Precipitation Issues : Popa-Burke, I., et al. (2014).[2][3] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. 3[1][6]
-
Polymethoxyflavone Solubility : Li, S., et al. (2016).[2] "How can I overcome solubility problems with Polymethoxyflavones?" ResearchGate Q&A / Experimental Data. 7[1][4][6][8][9][10]
Sources
- 1. biorlab.com [biorlab.com]
- 2. 5,7,3',4'-Tetramethoxyflavone | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Showing Compound 5,7,3',4'-Tetrahydroxyflavanone 7-alpha-L-arabinofuranosyl-(1->6)-glucoside (FDB001711) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5,7,3',4'-Tetramethoxyflavone | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of (2S)-5,7,3',4'-Tetramethoxyflavanone
[1]
Topic: Prevention of UV-Induced Degradation and Racemization Document ID: TS-PMF-2026-03 Audience: Analytical Chemists, Formulation Scientists, Drug Discovery Researchers[1]
Core Technical Directive
Executive Summary: (2S)-5,7,3',4'-Tetramethoxyflavanone is a lipophilic, polymethoxylated flavanone (PMF).[1] Unlike its oxidized counterpart (flavone), this molecule possesses a chiral center at the C2 position and a saturated C2-C3 bond.[1]
The Critical Failure Mode: Under UV irradiation (specifically UV-B and UV-A), this compound undergoes a photo-induced electrocyclic ring opening , converting the colorless flavanone into a yellow 2'-hydroxychalcone intermediate.[1] Upon ring closure, the molecule loses stereospecificity, resulting in racemization (conversion of the active 2S isomer into a racemic mixture of 2S/2R). Prolonged exposure leads to irreversible oxidation to the corresponding flavone.
This guide provides the protocols to arrest this pathway.
Mechanism of Degradation
To prevent degradation, you must understand the pathway. The methoxy groups at positions 5, 7, 3', and 4' provide resistance against metabolic conjugation but offer limited protection against UV-induced ring cleavage.
The Degradation Pathway
-
Excitation: UV photons excite the flavanone to a singlet excited state.
-
Ring Opening: The C2-O1 bond cleaves, forming an open-chain Chalcone (2'-hydroxy-4',6',3,4-tetramethoxychalcone).[1] This species is often yellow/orange.
-
Racemization: The chalcone is achiral. When the ring closes (thermal or photochemical back-reaction), it does so non-stereoselectively, yielding both (2S) and (2R) enantiomers.[1]
-
Oxidation (Irreversible): In the presence of oxygen, the chalcone or excited flavanone can dehydrogenate to form the thermodynamically stable Tetramethoxyflavone (irreversible).
Pathway Visualization
Caption: Figure 1. UV-induced degradation pathway showing the critical transition from chiral flavanone to achiral chalcone and subsequent racemization.
Handling & Storage Protocols
Protocol A: Solid State Storage
-
Container: Amber borosilicate glass vials (Type I).
-
Headspace: Flush with Argon (preferred over Nitrogen due to higher density) to displace oxygen and prevent the irreversible oxidation pathway.
-
Temperature: -20°C. Low temperature kinetically inhibits the thermal ring-closure of any trace chalcone formed, locking the system.
Protocol B: Solution Handling (Critical for HPLC/Bioassays)
Solvent choice significantly impacts the photo-equilibrium.[1][2]
| Solvent System | Risk Level | Mechanism of Failure | Recommendation |
| Chloroform / DCM | CRITICAL | Generates HCl/radicals under UV; accelerates oxidation.[1] | FORBIDDEN |
| Acetone | HIGH | Acts as a triplet sensitizer, transferring energy to the flavanone. | AVOID |
| Water (Neutral) | MEDIUM | Low solubility; potential for hydrolysis if not buffered.[1] | Use only with co-solvent. |
| Water (Alkaline pH > 8) | HIGH | Base-catalyzed ring opening to chalcone is rapid even without light.[1] | AVOID |
| Methanol / Acetonitrile | LOW | Stable, but UV transparent. Requires physical shielding. | PREFERRED |
The "Red Light" Rule: When handling (2S)-5,7,3',4'-Tetramethoxyflavanone in solution for concentrations < 1 mg/mL:
-
Work under Gold Fluorescent Lights (cut-off < 500 nm).
-
Wrap all reservoirs and columns in aluminum foil.
-
Autosamplers must have darkened covers.
Troubleshooting Guide (FAQ)
Issue 1: "My sample solution turned yellow overnight."
-
Diagnosis: Formation of the Chalcone intermediate.[3]
-
The Science: Flavanones are typically colorless (absorption < 340 nm).[1] Chalcones have a conjugated ketone system that absorbs in the visible range (360–400 nm), appearing yellow.
-
Immediate Action:
-
Check pH.[4] If pH > 7.5, the ring opens chemically. Adjust to pH 4.0–6.0.
-
If pH is neutral, UV exposure occurred.
-
-
Recovery: In some cases, acidifying the solution (0.1% Formic Acid) and keeping it in the dark for 24 hours can force ring closure. However, racemization has likely occurred . Check chiral purity.
Issue 2: "I see a peak splitting in my HPLC chromatogram."
-
Diagnosis: Racemization ((2S) converting to (2R)).[1]
-
Context: On an achiral C18 column, enantiomers co-elute. If you see splitting, it is likely the Chalcone (which has a different retention time due to increased polarity of the phenolic -OH).
-
Verification Step:
-
Solution: If the peak is the chalcone, protect from light. If you suspect enantiomers, switch to a Chiralpak® AD-RH or similar chiral column to quantify the (2R) impurity.[1]
Issue 3: "The compound is degrading during LC-MS analysis."
-
Diagnosis: On-column degradation or source fragmentation.[1]
-
The Science: High temperatures in the column oven can accelerate the thermal equilibrium between flavanone and chalcone.
-
Protocol Adjustment:
-
Lower column temperature to 25°C (do not run at 40°C+).
-
Ensure the mobile phase is slightly acidic (0.1% Formic Acid) to stabilize the closed ring form.
-
Analytical Validation Parameters
Use this table to validate the integrity of your reference standard.
| Parameter | Specification for (2S)-Isomer | Warning Sign |
| Appearance | White to off-white powder | Yellow/Orange tint (Chalcone presence) |
| UV Maxima (MeOH) | ~285 nm, ~325 nm | Shift to ~360 nm |
| Specific Rotation | Negative (-) value (typically) | Value approaches zero (Racemization) |
| HPLC Purity | > 98% | New peak at RRT ~0.9 or ~1.1 (Chalcone or Flavone) |
References
-
Photochemistry of Flavonoids.
-
The Photochemistry of Flavanone.
-
Photoinduced Ring Opening and Closure Reactions in Chalcones.
-
Pharmacokinetics and Stability of Methoxyflavones.
- Source: Frontiers in Veterinary Science / NIH
- Relevance: Validates stability protocols for methoxyflavones in biological matrices and the importance of preventing oxidative degrad
-
URL:[Link]
-
5,7,3',4'-Tetramethoxyflavone Technical D
-
Source: Cayman Chemical[1]
- Relevance: Physical properties and solubility data for the specific tetramethoxy-substituted analog (Flavone counterpart, used for compar
-
Purification strategies to remove impurities from (2s)-5,7,3',4'-Tetramethoxyflavanone
Welcome to the technical support center for the purification of (2s)-5,7,3',4'-Tetramethoxyflavanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The strategies outlined below are based on established principles of flavonoid chemistry and chromatographic separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter when purifying (2s)-5,7,3',4'-Tetramethoxyflavanone?
A1: The impurity profile of your crude (2s)-5,7,3',4'-Tetramethoxyflavanone will largely depend on the synthetic route employed. However, common impurities include:
-
Unreacted Starting Materials: The substituted 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde used in the initial Claisen-Schmidt condensation.
-
Chalcone Intermediate: The corresponding 2'-hydroxy-3',4',4,6-tetramethoxychalcone which is the open-chain precursor to the flavanone.[1]
-
The (2r)-enantiomer: As flavanones possess a chiral center at the C2 position, the undesired enantiomer is a common impurity if a non-stereoselective synthesis is performed.[2]
-
Related Flavonoid Byproducts: Depending on the reaction conditions, side products from demethylation or other rearrangements can occur.
Q2: What is a good starting point for developing a column chromatography method for my crude product?
A2: For moderately polar compounds like tetramethoxyflavanone, normal-phase column chromatography on silica gel is a robust starting point.[3][4] A common solvent system to begin with is a gradient of hexane and ethyl acetate.[3] Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your target compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before scaling up to a column.
Q3: My compound is not crystallizing. What can I do?
A3: Crystallization is highly dependent on the purity of the compound.[5] If your (2s)-5,7,3',4'-Tetramethoxyflavanone fails to crystallize, it is likely due to the presence of impurities that inhibit lattice formation.[5] Consider an additional purification step, such as column chromatography, to improve the purity. Experimenting with different solvent systems is also crucial. Good single solvents for flavonoids include ethanol or ethyl acetate, and you can also try binary solvent systems where the compound is dissolved in a good solvent and a poor solvent is slowly added until turbidity is observed.[6][7]
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[8][9] This technique utilizes a chiral stationary phase (CSP) that can differentiate between the (2s) and (2r) enantiomers, resulting in two separate peaks. Polysaccharide-based chiral stationary phases are often effective for separating flavanone enantiomers.[8][9]
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Problem: Your target compound is co-eluting with impurities, resulting in poor resolution and impure fractions.
Causality: This issue typically arises from an inappropriate choice of stationary or mobile phase, leading to insufficient differences in the retention of the target compound and impurities on the column.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor column chromatography separation.
Detailed Steps:
-
Re-optimize with TLC: Before every column, run a series of TLC plates with varying solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[3] The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
-
Modify Mobile Phase:
-
Adjust Polarity: If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (less ethyl acetate). If they are eluting too slowly (low Rf), increase the polarity.
-
Change Solvent Selectivity: If adjusting polarity doesn't work, try a different solvent system. For example, replacing ethyl acetate with acetone or using a ternary system (e.g., hexane/dichloromethane/ethyl acetate) can alter the interactions with the silica gel and improve separation.
-
-
Adjust the Gradient: For gradient elution, a shallower gradient will increase the resolution between closely eluting compounds.
-
Consider a Different Adsorbent: While silica gel is common, other stationary phases like alumina or polyamide can offer different selectivities for flavonoids.[10]
-
Switch to Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography on a C18-functionalized silica gel can be a powerful alternative.[3] In this case, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and elute with an increasing proportion of the organic solvent.[11]
Issue 2: Removing the Chalcone Impurity
Problem: The 2'-hydroxychalcone precursor is a persistent impurity in your purified flavanone.
Causality: The cyclization of the chalcone to the flavanone is a reversible reaction, and incomplete conversion is a common issue.[1] The chalcone and flavanone can have similar polarities, making them difficult to separate by standard chromatography.
Purification Strategy:
| Method | Principle | Recommended Protocol | Pros & Cons |
| Column Chromatography | Difference in polarity. The chalcone is typically slightly less polar than the flavanone. | Use a shallow gradient of hexane/ethyl acetate on silica gel. Monitor fractions carefully by TLC.[3] | Pro: Standard technique. Con: May require multiple columns for high purity. |
| Crystallization | Difference in solubility and crystal lattice packing. | Dissolve the mixture in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. The flavanone may crystallize out, leaving the chalcone in the mother liquor.[7] | Pro: Can be very effective for achieving high purity. Con: Yield may be reduced. |
| Preparative HPLC | High-resolution separation based on differential partitioning between the mobile and stationary phases. | A C18 reverse-phase column with a water/methanol or water/acetonitrile gradient is a good starting point.[11] | Pro: Highest resolution. Con: More expensive and time-consuming for large quantities. |
Issue 3: Chiral Separation of (2s) and (2r) Enantiomers
Problem: You have a racemic or enantioenriched mixture of the flavanone and need to isolate the pure (2s)-enantiomer.
Causality: Many synthetic routes for flavanones are not stereoselective, leading to the formation of both enantiomers. Standard purification techniques like silica gel chromatography or crystallization are generally unable to separate enantiomers.
Workflow for Chiral Purification:
Caption: Workflow for the chiral purification of (2s)-5,7,3',4'-Tetramethoxyflavanone.
Experimental Protocol: Preparative Chiral HPLC
-
Analytical Method Development:
-
Screen various polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD) with different mobile phases (typically mixtures of n-alkanes like hexane or heptane and an alcohol modifier like isopropanol or ethanol).[8][9]
-
The goal is to achieve baseline separation (Rs > 1.5) of the two enantiomers.
-
-
Scale-Up to Preparative Scale:
-
Once an effective analytical method is established, scale it up to a preparative or semi-preparative chiral column of the same stationary phase.
-
The flow rate and injection volume will need to be adjusted according to the column dimensions.
-
-
Fraction Collection:
-
Inject the racemic or enantioenriched mixture onto the preparative chiral HPLC system.
-
Collect the fractions corresponding to the elution of the (2s)-enantiomer. The elution order will need to be determined, potentially by comparison to a stereochemically pure standard if available.
-
-
Purity Analysis and Product Isolation:
-
Analyze the collected fractions using the analytical chiral HPLC method to confirm their enantiomeric purity.
-
Combine the fractions that meet the desired purity specifications.
-
Remove the solvent under reduced pressure to obtain the purified (2s)-5,7,3',4'-Tetramethoxyflavanone.
-
References
-
Belboukhari, N., et al. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. Current Pharmaceutical Analysis, 11(3), 201-209. Available at: [Link]
-
Pliego, J. C. C., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463603. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-10. Available at: [Link]
-
Gätjens, E., & El-Kousy, N. (2001). Chiral separation of six diastereomeric flavanone-7-O-glycosides by capillary electrophoresis and analysis of lemon juice. Journal of Chromatography A, 925(1-2), 309-317. Available at: [Link]
-
Belboukhari, N., et al. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. Available at: [Link]
-
Yennawar, H. P., & Sigmon, A. (2023). Crystal structures of three newly synthesized flavanone hydrazones. IUCrData, 8(3), x230113. Available at: [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. AN85. Available at: [Link]
-
Various Authors. (2014). Can anyone suggest about crystallization of flavonoids isolated from plant extract?. ResearchGate. Available at: [Link]
-
Oproiu, C., et al. (2024). Chromatographic methods for the identification of flavonoids. Auctores, 1(1), 1-10. Available at: [Link]
-
Lodyga-Chruscinska, E., et al. (2020). Synthesis and studies of flavone and bis-flavone derivatives. Phase Transitions, 93(8), 757-771. Available at: [Link]
-
Yakupova, E. N., & Ziyatdinova, G. K. (2023). Modern Methods and Current Trends in the Analytical Chemistry of Flavanones. Journal of Analytical Chemistry, 78(4), 291-316. Available at: [Link]
-
Orhan, I. E. (2012). Column Chromatography for Terpenoids and Flavonoids. In Chromatography and Its Applications. IntechOpen. Available at: [Link]
-
Cody, V., et al. (1986). Crystal and molecular structures of flavonoids. Progress in Clinical and Biological Research, 213, 239-253. Available at: [Link]
-
Khan, M. A., et al. (2016). Synthesis, crystal studies and biological evaluation of flavone derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1663-1670. Available at: [Link]
-
Waters Corporation. (2014). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. 720004944EN. Available at: [Link]
-
Pereira, A. S., et al. (2012). Determination of Flavanones in Orange Juices Obtained from Different Sources by HPLC/DAD. Molecules, 17(3), 2991-2999. Available at: [Link]
-
Wang, Y., et al. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules, 24(17), 3173. Available at: [Link]
-
Li, Y., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 22(5), 769. Available at: [Link]
-
Merken, H. M., & Beecher, G. R. (2000). Measurement of Food Flavonoids by High-Performance Liquid Chromatography: A Review. Journal of Agricultural and Food Chemistry, 48(3), 577-599. Available at: [Link]
-
Li, S., et al. (2023). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. Analytical Methods, 15(46), 5919-5927. Available at: [Link]
-
Wang, L., et al. (2012). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules, 17(11), 12860-12875. Available at: [Link]
-
Ghaffari, S., et al. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 1(2), 1-15. Available at: [Link]
-
Baranowski, R., et al. (2005). RP–HPLC and RP–TLC in the Analysis of Flavonoids. Acta Chromatographica, 15, 301-311. Available at: [Link]
-
Tomás-Barberán, F. A., & Martos, I. (2000). HPLC analysis of flavonoids. ResearchGate. Available at: [Link]
-
AZoLifeSciences. (2021). Detecting and Identifying Flavonoids. Available at: [Link]
-
Zhang, Y., & Wang, D. (2015). Isolation and Structure Identification of Flavonoids. ResearchGate. Available at: [Link]
-
Various Authors. (2017). How to to extract and purify the flavonoids from plant sample ?. ResearchGate. Available at: [Link]
-
Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Molecules, 28(15), 5697. Available at: [Link]
-
Jaipetch, T., et al. (2018). new synthesis of 5 ,7- dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of the Polymethoxyflavones Nobiletin, Tangeretin, Isosinensetin, and Gardenin A–D. Available at: [Link]
-
Tsimogiannis, D., & Oreopoulou, V. (2017). Isolation and Structure Characterization of Flavonoids. In Flavonoids - From Biosynthesis to Human Health. IntechOpen. Available at: [Link]
-
SpectraBase. (n.d.). (2S)-5'-HYDROXY-7,8,3',4'-TETRAMETHOXYFLAVAN. Available at: [Link]
-
Zhang, Y., & Wang, D. (2017). Isolation and Structure Identification of Flavonoids. In Flavonoids. IntechOpen. Available at: [Link]
-
IJCRT. (2022). Flavanone: An overview. International Journal of Creative Research Thoughts, 10(5), a514-a524. Available at: [Link]
-
Hashimoto, K., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Chemical & Pharmaceutical Bulletin, 67(1), 44-51. Available at: [Link]
-
Lee, E., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 487. Available at: [Link]
-
Ferreira, I., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 384. Available at: [Link]
-
Yadava, R. N., & Tiwari, A. (2005). A new flavone glycoside, 5-hydroxy 7,3',4',5'-tetra-methoxyflavone 5-O-beta-D-xylopyranosyl-(1-->2)-alpha-L-rhamnopyranoside from Bauhinia variegata Linn. Journal of Asian Natural Products Research, 7(4), 623-627. Available at: [Link]
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Technical Support Center: Optimizing Cellular Uptake of (2S)-5,7,3',4'-Tetramethoxyflavanone (TMF)
Case ID: TMF-UPTAKE-OPTIMIZATION Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary
(2S)-5,7,3',4'-Tetramethoxyflavanone (TMF) is a polymethoxylated flavanone (PMF) exhibiting significant lipophilicity due to the methylation of all hydroxyl groups. Unlike hydrophilic glycosides (e.g., rutin), TMF permeates membranes via passive diffusion but faces three critical barriers in in vitro models:
-
Aqueous Insolubility: Rapid precipitation ("crashing out") upon introduction to culture media.
-
P-glycoprotein (P-gp) Efflux: TMF acts as both a substrate and modulator of ABC transporters, leading to reduced intracellular retention in MDR1-expressing lines (e.g., Caco-2, HepG2).
-
Non-Specific Sequestration: High affinity for serum albumin and polystyrene plastics.
This guide provides modular troubleshooting workflows to overcome these barriers and validate intracellular concentration.
Module 1: Solubility & Formulation
"My compound precipitates immediately when added to the cell culture media."
The Mechanism
TMF is highly hydrophobic. Direct addition of a high-concentration DMSO stock (e.g., 20 mM) to aqueous media creates a local supersaturation zone, causing immediate crystallization. These micro-crystals are invisible to the naked eye but settle on cells, causing toxicity and false "uptake" data (crystals adhering to the membrane rather than entering the cytosol).
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not pipette DMSO stock directly into the well. Use this step-down protocol to maintain solubility.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve TMF in anhydrous DMSO to 20 mM .
-
Create Intermediate (100x): Dilute the Stock 1:10 into PEG-300 or Ethanol .
-
Example: 10 µL of 20 mM Stock + 90 µL PEG-300 = 2 mM Intermediate.
-
-
Final Dosing: Pipette the Intermediate into pre-warmed media while vortexing.
-
Target: 10 µM final concentration (0.5% solvent load).
-
Note: Keep final DMSO concentration < 0.1% if possible; PMFs are sensitive to solvent toxicity.
-
Formulation Comparison Table
| Formulation Strategy | Stability in Media (37°C) | Cellular Toxicity | Recommended For |
| Direct DMSO | < 30 mins (High Risk) | Moderate | Short-term signaling assays (<1h) |
| DMSO + PEG-300 | 2 - 4 hours | Low | Standard uptake/viability assays |
| HP-β-Cyclodextrin | > 24 hours | Very Low | Long-term treatments (>24h) |
| BSA-Conjugated | Stable | Low | Mimicking in vivo transport |
Module 2: Transport & Retention (The Efflux Barrier)
"Intracellular concentration peaks at 30 minutes but drops significantly by 2 hours."
The Mechanism
TMF is a substrate for P-glycoprotein (P-gp/MDR1) . In cells with high P-gp expression (Caco-2, HepG2, resistant cancer lines), the pump actively exports TMF back into the media, preventing therapeutic accumulation.
Diagram: TMF Transport Dynamics
Caption: TMF enters via passive diffusion but is antagonized by P-gp efflux and extracellular albumin sequestration.
Troubleshooting Protocol: Efflux Inhibition Assay
To confirm if low uptake is due to efflux, perform a "Block-and-Compare" experiment.
-
Control Group: Treat cells with TMF (10 µM) alone.
-
Inhibition Group: Pre-treat cells for 30 mins with Verapamil (50 µM) or Cyclosporin A (10 µM) (known P-gp inhibitors).
-
Measurement: Quantify intracellular TMF at 2 hours.
-
Result: If uptake increases >2-fold in the Inhibition Group, TMF is being actively pumped out.
-
Module 3: Experimental Conditions & Plasticware
"I see high variability between replicates, and my recovery rates are low."
The Mechanism
Polymethoxylated flavones are "greasy." They adhere to polystyrene culture plates and are scavenged by Fetal Bovine Serum (FBS) proteins.
-
10% FBS: Can sequester up to 80% of free TMF, reducing the effective concentration.
-
Polystyrene: TMF adsorbs to the plastic walls of the well.
Optimization Checklist
| Variable | Standard Condition | Optimized Condition for TMF | Reason |
| Serum (FBS) | 10% | 0.5% - 1% or Serum-Free | Reduces protein binding; increases free fraction available for uptake. |
| Plate Material | Polystyrene | Glass-bottom or Pre-coated | Reduces non-specific adsorption to plastic. |
| Wash Buffer | PBS (Room Temp) | Ice-Cold PBS + 0.1% BSA | The BSA in the wash removes TMF stuck to the outside of the membrane, ensuring you measure only internal TMF. |
| Lysis | RIPA Buffer | Freeze-Thaw in Methanol | Detergents in RIPA interfere with HPLC/MS; Methanol extracts TMF efficiently. |
Module 4: Quantification Protocol (LC-MS/HPLC)
"How do I extract TMF from the cells for analysis?"
Standard Operating Procedure (SOP): Cold Methanol Extraction
-
Termination: Aspirate media. Wash cells 3x with Ice-Cold PBS containing 0.2% BSA (critical to remove surface-bound TMF). Perform one final wash with pure PBS to remove BSA.
-
Lysis/Extraction:
-
Add 300 µL of 100% Methanol (-20°C) directly to the well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
-
Disruption: Vortex vigorously for 30 seconds. Sonicate for 5 minutes in a water bath.
-
Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Analysis: Transfer supernatant to an HPLC vial.
-
Internal Standard: Spike with 5,7-Dimethoxyflavone or Chrysin prior to centrifugation to correct for extraction loss.
-
References
-
Mekjaruskul, C., et al. (2012). "Effects of Kaempferia parviflora extracts and their flavone constituents on P-glycoprotein function." Journal of Pharmacy and Pharmacology.
-
BenchChem Technical Data. "5,7,3',4'-Tetramethoxyflavone: Biological Activity and Mechanisms."
- Ting, Y., et al. (2015). "In vitro transport of polymethoxyflavones through Caco-2 cell monolayers." Food Chemistry. (Demonstrates lipophilic transport mechanisms of PMFs).
- Li, S., et al. (2008). "Permeability of polymethoxylated flavones in the Caco-2 cell monolayer model." Journal of Agricultural and Food Chemistry. (Establishes passive diffusion vs. efflux balance).
Technical Support Center: High-Sensitivity Quantitation of Tetramethoxyflavanone (TMF)
Topic: Overcoming Matrix Effects in LC-MS/MS Analysis
Executive Summary
Tetramethoxyflavanone (TMF) is a highly lipophilic polymethoxylated flavone (LogP ~3.5–4.0) often analyzed in the context of Kaempferia parviflora (Black Ginger) pharmacokinetics.[1] The primary analytical challenge is ion suppression caused by endogenous phospholipids (PLs) in plasma. Because TMF is hydrophobic, it elutes late on reverse-phase columns—exactly where phospholipids co-elute.
This guide moves beyond standard "dilute-and-shoot" methods, providing a rigorous troubleshooting framework to eliminate matrix effects (ME) and ensure data integrity in drug development workflows.
Part 1: Diagnostic Workflow (Is it the Matrix?)
Before optimizing extraction, you must confirm that signal loss is due to the matrix and not instrumental drift. We utilize the Matuszewski Method (Post-Extraction Spike) for quantitative assessment and Post-Column Infusion for visual localization.
Workflow: Matrix Effect Diagnosis
Figure 1: Decision tree for diagnosing and categorizing matrix effects in LC-MS/MS bioanalysis.
Part 2: Sample Preparation Solutions
The Problem: Protein Precipitation (PPT) using Acetonitrile is common but leaves >90% of phospholipids in the sample. These lipids co-elute with TMF, causing severe ion suppression. The Solution: Liquid-Liquid Extraction (LLE).[2][3] TMF is non-polar; it partitions efficiently into organic solvents while salts and phospholipids remain in the aqueous phase or interface.
Protocol: Optimized LLE for Tetramethoxyflavanone
Target Matrix: Rat/Human Plasma
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard (e.g., Nobiletin or 7-Methoxyflavone, 500 ng/mL in 50% MeOH). Vortex 10s.
-
Extraction: Add 500 µL of Ethyl Acetate (EtOAc) .
-
Why EtOAc? Unlike Acetonitrile (used in PPT), EtOAc is immiscible with water. It extracts the lipophilic TMF but excludes polar interferences and the majority of phospholipids.
-
-
Agitation: Vortex vigorously for 5 minutes (or shaker at 1200 rpm).
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a clean glass tube or 96-well collection plate.
-
Critical: Do not disturb the protein "puck" at the interface.[2]
-
-
Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).
-
Tip: Ensure the reconstitution solvent matches the starting gradient conditions to prevent peak distortion.
-
Data Comparison: Extraction Efficiency vs. Matrix Effect
| Method | Recovery (RE %) | Matrix Effect (ME %) | Net Efficiency (PE %) | Verdict |
| Protein Precip (ACN) | > 95% | 45% (Severe Suppression) | ~43% | Avoid |
| LLE (Hexane) | ~ 60% | 98% (Clean) | ~59% | Too Selective |
| LLE (Ethyl Acetate) | 85-90% | 92-105% (Ideal) | ~85% | Recommended |
Note: PE (Process Efficiency) = RE × ME. While PPT has high recovery, the suppression kills the signal.
Part 3: Chromatographic & Ionization Strategy
If Sample Prep is the "Hardware" fix, Chromatography is the "Software" tuning.
1. Column Choice
Use a C18 column with high carbon load or a Phenyl-Hexyl phase.
-
Recommendation: Waters BEH C18 or Phenomenex Kinetex C18 (1.7 µm or 2.6 µm).
-
Why: TMF requires strong retention to separate from the solvent front, but you must ensure it does not elute in the "phospholipid wash" region (typically 90-100% B).
2. Mobile Phase Modifiers
-
Standard: Water/Acetonitrile with 0.1% Formic Acid.
-
Troubleshooting: If suppression persists, switch to Ammonium Acetate (5mM) in the aqueous phase.
-
Mechanism:[4] Ammonium ions can stabilize pH and improve ionization efficiency in ESI(+) mode, potentially masking the suppression effects of co-eluting species.
-
3. Ion Source: ESI vs. APCI
-
Default: Electrospray Ionization (ESI).[5] High sensitivity but high susceptibility to matrix effects.
-
Alternative: Atmospheric Pressure Chemical Ionization (APCI).
-
Insight: TMF is a neutral, thermally stable molecule. APCI relies on gas-phase ionization and is virtually immune to phospholipid suppression. If LLE fails to clean the sample sufficiently, switching to APCI is the most effective instrument-side fix.
-
Part 4: Internal Standard (IS) Strategy
The choice of IS is the single biggest factor in compensating for matrix effects that cannot be removed.
-
Gold Standard: Stable Isotope Labeled (SIL) TMF (e.g., TMF-d3 or d6).
-
Benefit: Co-elutes exactly with TMF. Any suppression affecting TMF affects the SIL-IS equally. The ratio remains constant.
-
-
Silver Standard (Practical): Structural Analogs.
-
Candidates:Nobiletin , Tangeretin , or 5,7-Dimethoxyflavone .
-
Risk: These elute slightly differently than TMF. If TMF elutes at 4.5 min (in a suppression zone) and Nobiletin at 4.2 min (clean zone), your quantitation will be erroneous.
-
Mitigation: If using an analog, you must perform the Post-Column Infusion experiment to ensure the IS and Analyte do not fall into different suppression zones.
-
Troubleshooting FAQs
Q1: My calibration curve is linear in solvent but fails in plasma (R² < 0.98). Why? A: This is a classic "Relative Matrix Effect." The suppression is not constant across different lots of plasma or concentration levels.[6]
-
Fix: Switch to Matrix-Matched Calibration (spike standards into blank plasma extract) or use a SIL-IS to compensate for the variability.
Q2: I see a "double peak" for TMF in the chromatogram. A: This is likely a solvent mismatch. TMF is very hydrophobic. If you reconstitute in 100% Acetonitrile and inject onto a high-aqueous starting gradient (e.g., 90% Water), the TMF precipitates momentarily or travels faster than the mobile phase.
-
Fix: Reconstitute in a solvent ratio matching your starting mobile phase (e.g., 50:50 MeOH:Water).
Q3: Can I use Hexane for extraction to be "cleaner"? A: Hexane is very selective for non-polar lipids but might yield lower recovery for TMF compared to Ethyl Acetate. TMF has methoxy groups that give it slight polarity.
-
Fix: Try a mixture: Hexane:Ethyl Acetate (50:50) . This balances cleanliness (Hexane) with recovery power (EtOAc).
Q4: I don't have a mass spec. Can I use HPLC-UV? A: Yes, but sensitivity will be lower (Limit of Quantitation ~50-100 ng/mL vs 1-5 ng/mL for LC-MS). Matrix interference is also visible as physical peaks in UV.
-
Fix: LLE is mandatory for UV to remove UV-absorbing plasma proteins and metabolites.
References
-
Mekjaruskul, C., et al. (2012). Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats. Drug Metabolism and Disposition. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation. Link
Sources
- 1. Oral delivery of Kaempferia parviflora's methoxyflavones via nanostructured lipid carriers: Its effect on obesity and dyslipidemia treatment” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Relative matrix effects: A step forward using standard line slopes and ANOVA analysis - Arabian Journal of Chemistry [arabjchem.org]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of analytical methods for (2s)-5,7,3',4'-Tetramethoxyflavanone per ICH guidelines
High-Performance Analytical Validation of (2S)-5,7,3',4'-Tetramethoxyflavanone: A Method Comparison Guide under ICH Q2(R2)
The transition from traditional analytical validation to the lifecycle and Quality-by-Design (QbD) approach mandated by the ICH Q14 and ICH Q2(R2) guidelines represents a paradigm shift in pharmaceutical quality control[1]. Effective since June 2024, these guidelines require laboratories to move beyond static "pass/fail" validation and instead demonstrate continuous method understanding and robustness[2][3].
This guide provides an objective comparison of analytical platforms for the quantification of (2S)-5,7,3',4'-Tetramethoxyflavanone (CAS: 74628-43-6), a highly lipophilic polymethoxyflavanone[4]. By evaluating High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and LC-MS/MS, we establish a self-validating UHPLC-PDA protocol that strictly adheres to the modern ICH Q2(R2) framework.
The Analyte and the Analytical Challenge
(2S)-5,7,3',4'-Tetramethoxyflavanone (
The analytical challenge lies in achieving baseline resolution (
The ICH Q2(R2) Validation Framework
Under the revised ICH Q2(R2) guidelines, validation is intrinsically linked to method development (ICH Q14)[6]. The causality behind this linkage is risk mitigation: by defining the ATP upfront, we establish the exact performance requirements (e.g., specificity, accuracy, precision) the method must reliably achieve before validation even begins[3].
Fig 1. Integrated ICH Q14 and Q2(R2) lifecycle approach for analytical method validation.
Objective Comparison of Analytical Platforms
Selecting the appropriate platform requires balancing sensitivity, resolution, and operational complexity. The decision matrix below illustrates the logic behind platform selection based on matrix complexity and sensitivity requirements.
Fig 2. Decision logic for selecting the optimal analytical platform for flavonoid quantification.
Table 1: Analytical Platform Comparison for (2S)-5,7,3',4'-Tetramethoxyflavanone
| Parameter | Traditional HPLC-UV | Optimized UHPLC-PDA (Recommended) | LC-MS/MS (ESI+) |
| Column Chemistry | 5.0 µm C18 (250 x 4.6 mm) | 1.7 µm C18 (100 x 2.1 mm) | 1.7 µm C18 (50 x 2.1 mm) |
| Run Time | ~25 minutes | < 6 minutes | < 4 minutes |
| Resolution ( | Moderate (Prone to co-elution) | Excellent ( | Not critical (Mass filtering) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL |
| Matrix Tolerance | High | High | Low (Ion suppression risks) |
| ICH Q2(R2) Suitability | Adequate for APIs | Ideal for APIs & Extracts | Ideal for trace impurities |
The Verdict: While LC-MS/MS offers unparalleled sensitivity, it is highly susceptible to matrix-induced ion suppression, complicating accuracy validation. Traditional HPLC suffers from longitudinal diffusion (the B-term in the van Deemter equation), leading to broad peaks and poor resolution of structurally similar polymethoxyflavones. UHPLC-PDA is the optimal choice: the sub-2-micron particles minimize eddy diffusion (A-term) and mass transfer resistance (C-term), delivering sharp peaks, rapid run times, and robust ICH Q2(R2) compliance.
Experimental Protocols: A Self-Validating UHPLC-PDA System
To ensure trustworthiness, the following methodology is designed as a self-validating system . This means System Suitability Testing (SST) is hardcoded into the protocol to verify instrument performance before any validation data is accepted.
Reagents & Sample Preparation
-
Reference Standard: (2S)-5,7,3',4'-Tetramethoxyflavanone, >98% purity[7].
-
Causality in Extraction: Because of the compound's high lipophilicity, sample matrices are extracted using 100% LC-MS grade Methanol.
-
Solid Phase Extraction (SPE): To meet ICH Q2(R2) Specificity requirements, samples are passed through a Polymeric Reversed-Phase (PRP) SPE cartridge. Why? This removes highly polar matrix interferences (e.g., tannins, sugars) that could co-elute at the solvent front and cause baseline drift during gradient elution.
Chromatographic Conditions
-
System: Waters ACQUITY UPLC (or equivalent) with PDA detector.
-
Column: C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
Channel A: Water + 0.1% Formic Acid (pH control suppresses silanol ionization, preventing peak tailing).
-
Channel B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 0-1 min (30% B), 1-4 min (30%
70% B), 4-5 min (70% 95% B), 5-6 min (re-equilibration at 30% B). -
Flow Rate: 0.4 mL/min.
-
Detection: 283 nm (Optimal
for the flavanone core).
ICH Q2(R2) Validation Execution Steps
-
System Suitability Testing (SST): Inject a mid-level standard (10 µg/mL) six times.
-
Acceptance Criteria: USP Tailing Factor
, Theoretical Plates ( ) , %RSD of peak area . If SST fails, the run automatically aborts.
-
-
Specificity: Inject a blank (methanol), a placebo matrix, and the spiked sample. Verify that no interfering peaks elute at the retention time of (2S)-5,7,3',4'-Tetramethoxyflavanone (approx. 3.2 min). PDA peak purity angle must be less than the purity threshold.
-
Linearity & Range: Prepare a 7-point calibration curve from 0.1 µg/mL to 50 µg/mL. Perform linear regression analysis.
-
Accuracy (Recovery): Spike known concentrations of the standard into the sample matrix at three levels (50%, 100%, 150% of the target concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze 6 independent sample preparations at 100% concentration on Day 1.
-
Intermediate Precision: Repeat the analysis on Day 2, using a different analyst and a different batch of mobile phase.
-
-
Robustness (MODR): As mandated by ICH Q14 and Q2(R2)[1], establish a Method Operable Design Region (MODR) by deliberately varying column temperature (
) and flow rate ( mL/min).
Supporting Experimental Data Summary
The following table summarizes representative validation data for the UHPLC-PDA method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.
Table 2: ICH Q2(R2) Validation Results for (2S)-5,7,3',4'-Tetramethoxyflavanone
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at | Purity Angle < Threshold; No blank peaks | PASS |
| Linearity | Correlation coefficient ( | PASS | |
| Accuracy | Mean recovery 98.0% - 102.0% | 99.4% | PASS |
| Repeatability | %RSD | %RSD = 0.9% | PASS |
| Intermediate Precision | %RSD | %RSD = 1.2% | PASS |
| LOD / LOQ | S/N | LOD = 0.02 µg/mL; LOQ = 0.06 µg/mL | PASS |
| Robustness | Max Area %RSD = 1.4% at boundary conditions | PASS |
Conclusion & Best Practices
The quantification of (2S)-5,7,3',4'-Tetramethoxyflavanone necessitates an analytical approach that respects both the lipophilic nature of the analyte and the rigorous demands of modern regulatory frameworks. By transitioning from traditional HPLC to a highly optimized UHPLC-PDA platform, laboratories can achieve superior resolution and throughput. Furthermore, by embedding System Suitability Testing directly into the protocol and defining an explicit Method Operable Design Region (MODR), this method serves as a self-validating system that fully satisfies the lifecycle management principles of ICH Q14 and Q2(R2).
References
1.[2] European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. 2 2.[6] QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." qbdgroup.com. 6 3.[1] IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. 1 4.[3] Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." altasciences.com.3 5.[7] BioCrick. "(2S)-5,7,3',4'-tetramethoxyflavanone datasheet." biocrick.com. 7 6.[5] SinoPhytoChem. "Natural Product Description | Morusin (Includes Polymethoxyflavones)." sinophytochem.com.5 7.[4] Molnova. "M32351 CAS Number: 74628-43-6 Molecular Formula." molnova.com. 4
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
- 4. molnova.com:443 [molnova.com:443]
- 5. Natural Product Description|Morusin [sinophytochem.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. biocrick.com [biocrick.com]
Structural Elucidation of (2S)-5,7,3',4'-Tetramethoxyflavanone: A Comparison Guide of SCXRD, PXRD, and 2D-NMR
As a Senior Application Scientist in structural biology and natural product chemistry, I frequently encounter the analytical bottleneck of stereochemical validation. (2S)-5,7,3',4'-Tetramethoxyflavanone is a highly bioactive flavonoid derivative, notably isolated from the medicinal plant Limnophila indica1 and frequently synthesized for pharmacological screening 2. Confirming its three-dimensional structure—specifically the absolute configuration at the C2 chiral center—is critical, as enantiomers often exhibit vastly different pharmacokinetic profiles.
While routine analytical techniques provide functional group and connectivity data, confirming the exact spatial arrangement requires advanced methodologies. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable workflows and empirical data to guide your analytical strategy.
Technology Comparison: Selecting the Right Analytical Modality
The choice of analytical technique depends on the physical state of your sample and the depth of structural information required. Understanding the causality behind these limitations is key to preventing wasted instrument time.
-
2D-NMR Spectroscopy (NOESY/ROESY): Excellent for solution-state dynamics and relative stereochemistry. However, NMR cannot definitively prove absolute configuration without complex chiral derivatization (e.g., Mosher's method).
-
Powder X-ray Diffraction (PXRD): Ideal for bulk phase purity and identifying polymorphs. It relies on the Bragg diffraction of microcrystalline powders 3 but struggles with de novo structural elucidation of complex organic molecules without a prior reference diffractogram.
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard. It provides a direct 3D electron density map. For light-atom molecules (containing only C, H, O) like (2S)-5,7,3',4'-tetramethoxyflavanone, using Copper (Cu Kα) radiation rather than Molybdenum (Mo Kα) is critical. Causality: Cu Kα maximizes anomalous dispersion for lighter atoms, yielding a reliable Flack parameter that definitively confirms the (2S) absolute configuration 4.
Analytical decision tree for structural elucidation of flavanones.
Data Presentation: Performance Comparison
The following tables summarize the operational parameters and expected crystallographic outputs when analyzing tetramethoxyflavanones.
Table 1: Objective Comparison of Analytical Techniques
| Parameter | SCXRD | PXRD | 2D-NMR |
| Primary Output | Absolute 3D coordinates & stereochemistry | Bulk phase purity & polymorph identification | Solution-state connectivity & relative stereochemistry |
| Sample Requirement | High-quality single crystal (0.1 - 0.3 mm) | Microcrystalline powder (10 - 50 mg) | Dissolved in deuterated solvent (1 - 5 mg) |
| Absolute Configuration | Yes (via Flack parameter using Cu Kα) | No (requires reference diffractogram) | No (requires chiral derivatization) |
| Data Acquisition Time | 2 - 12 hours | 10 - 30 minutes | 1 - 4 hours |
| Destructive? | No | No | No |
Table 2: Expected Crystallographic Parameters for Tetramethoxyflavanones
(Derived from structurally related polymethoxyflavones and flavonols 4, 5)
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁ or P2₁2₁2₁ (Chiral space groups required for enantiopure 2S) |
| Bond Lengths (C-O) | ~1.36 Å (Methoxy) to ~1.45 Å (Chiral C2-O) |
| R-factor (Final) | < 0.05 (Indicates high-quality refinement) |
Experimental Workflows: SCXRD Protocol
To ensure rigorous scientific integrity, this protocol is designed as a self-validating system. Every major step includes a validation check to prevent downstream propagation of errors.
Step 1: Crystal Growth (Slow Evaporation Method)
-
Preparation: Dissolve 5 mg of highly purified (2S)-5,7,3',4'-tetramethoxyflavanone in 1 mL of a binary solvent system (e.g., Dichloromethane/Hexane).
-
Causality: A binary system where the compound is highly soluble in the primary solvent and slightly insoluble in the secondary solvent promotes slow, controlled nucleation as the primary solvent evaporates.
-
-
Evaporation: Puncture the vial cap with a narrow needle to restrict airflow and allow slow solvent evaporation over 3-7 days.
-
Validation Check: Inspect under a polarized light microscope. Suitable crystals should exhibit uniform extinction when rotated, indicating a single domain rather than a twinned crystal.
Step 2: Crystal Mounting and Cryocooling
-
Selection: Select a crystal with dimensions approximately 0.1 x 0.1 x 0.2 mm.
-
Mounting: Coat the crystal in paratone oil and mount it on a polyimide cryoloop.
-
Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream 5.
-
Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factors) of the atoms, significantly improving high-angle diffraction intensity and overall resolution.
-
Step 3: Data Collection and Refinement
-
Targeting: Center the crystal on the diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å).
-
Collection: Collect diffraction frames using an area detector (e.g., CCD or Photon CMOS) 6.
-
Integration: Integrate the data and apply empirical absorption corrections.
-
Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL).
-
Validation Check: Evaluate the Flack parameter. A value near 0.0 (with standard uncertainty < 0.1) confirms the (2S) configuration. A value near 1.0 indicates the inverted (2R) enantiomer, while a value near 0.5 indicates a racemic twin.
Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow.
References
- Title: 5,8-Dihydroxy-6,7,4'-trimethoxyflavone, a Novel Flavonoid Constituent of Limnophila indica.
- Title: Synthesis of halogenated flavonoids.
- Title: Fundamentals and Applications of X-Ray Diffraction.
- Title: Crystal structure of 6-hydroxy-2',3',4'-trimethoxyflavone, C18H16O6.
- Title: The crystal structure of 2'-methoxyflavonol.
- Title: Crystallization, X-ray diffraction analysis and preliminary structure determination of the TIR domain from the flax resistance protein L6.
Sources
Structural Elucidation of (2S)-5,7,3',4'-Tetramethoxyflavanone: A Comparative Guide to Mass Spectrometry Fragmentation Platforms
As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of differentiating highly similar polymethoxylated flavonoids (PMFs). (2S)-5,7,3',4'-Tetramethoxyflavanone is a bioactive PMF whose pharmacological potential relies heavily on its specific methoxy substitution pattern. Differentiating this compound from its positional isomers requires precise analytical techniques capable of mapping its substituents accurately.
This guide objectively compares High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) against traditional Electron Impact Mass Spectrometry (EI-MS) and Low-Resolution Triple Quadrupole (QqQ) systems. By analyzing the causality behind Retro-Diels-Alder (RDA) fragmentation and neutral loss pathways, we establish a self-validating protocol for PMF characterization.
The Causality of Ionization and Activation Choices
The core challenge in characterizing (2S)-5,7,3',4'-Tetramethoxyflavanone (Exact Mass: 344.1259 Da) lies in confidently mapping the four methoxy groups to the A and B rings. The choice of mass spectrometry platform dictates the type of structural data you can extract:
-
EI-MS (Hard Ionization): Operating at 70 eV, EI-MS strips an electron to form the radical cation M+•[1]. While EI-MS provides highly reproducible spectral libraries and distinct diagnostic ions for differentiating flavanones from dihydroflavonols[1], the extensive and uncontrolled bond cleavage can obscure the primary RDA fragments needed for A/B ring differentiation.
-
ESI-Q-TOF MS/MS (Soft Ionization + High Resolution): Yields the intact protonated molecule [M+H]+ at m/z 345.133. The causality of using Q-TOF lies in its sub-5 ppm mass accuracy[2]. By applying targeted Collision-Induced Dissociation (CID), we control the internal energy deposited into the molecule. This stepwise activation first triggers the loss of methyl radicals (-15 Da) and water (-18 Da), and at higher collision energies, drives the 1,3- and 1,4-Retro-Diels-Alder (RDA) cleavages[3]. The high-resolution mass analyzer ensures that isobaric fragments are unambiguously differentiated[4].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the three primary MS platforms for PMF analysis.
| Analytical Feature | ESI-Q-TOF MS/MS | EI-MS (70 eV) | ESI-QqQ MS/MS |
| Ionization Type | Soft (Protonation) | Hard (Electron stripping) | Soft (Protonation) |
| Precursor Ion | [M+H]+ (m/z 345.1338) | M+• (m/z 344.1259) | [M+H]+ (m/z 345.1) |
| Mass Accuracy | < 5 ppm | Nominal to < 10 ppm | Nominal (~0.5 Da) |
| RDA Cleavage Control | High (Tunable CID) | Low (Fixed 70 eV) | High (Tunable CID) |
| Primary Utility | De novo structural elucidation | Spectral library matching | Targeted MRM quantification |
Mechanistic Pathway of Fragmentation
The fragmentation of polymethoxyflavanones is strictly governed by the Retro-Diels-Alder (RDA) reaction[5]. For (2S)-5,7,3',4'-Tetramethoxyflavanone, the cleavage of the C-ring at the 1,3-position yields diagnostic A-ring and B-ring fragments that definitively map the methoxy groups[6].
-
1,3A+ Ion (m/z 181.05): Confirms the presence of two methoxy groups on the A-ring (5,7-dimethoxy)[2].
-
Neutral Losses: The successive loss of CH3• radicals is highly characteristic of polymethoxylated flavonoids, forming stable radical cations (e.g., m/z 330.11)[5].
Caption: Logical mapping of the Retro-Diels-Alder (RDA) fragmentation and neutral losses.
Self-Validating Experimental Protocol: ESI-Q-TOF MS/MS Workflow
To ensure absolute trustworthiness in your structural assignments, the following protocol is designed as a self-validating system. By acquiring data across a collision energy (CE) ramp, the method inherently validates the precursor-to-product relationships, ensuring that fragment ions are derived from the target molecule and not co-eluting isobaric contaminants.
Step 1: Sample Preparation & Chromatography
-
Reconstitution: Dissolve the purified (2S)-5,7,3',4'-Tetramethoxyflavanone in 50% Methanol/Water (v/v) to a working concentration of 10 µg/mL[7].
-
Injection: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Elution: Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The acidic modifier is critical to ensure optimal protonation for positive ESI[2].
Step 2: ESI Source Optimization
-
Set the capillary voltage to 3.5 kV (Positive Ion Mode)[7].
-
Maintain the desolvation temperature at 350 °C and the source temperature at 120 °C. Causality: This thermal profile prevents the thermal degradation of the flavanone while ensuring efficient droplet evaporation and desolvation[7].
Step 3: Data-Dependent Acquisition (DDA) & CID Ramping
-
Configure the Q-TOF for a full MS scan (m/z 100–900) at a minimum resolution of 30,000[4].
-
Isolate the precursor ion[M+H]+ (m/z 345.13 ± 0.05 Da).
-
Self-Validation Ramping: Apply a collision energy ramp using Argon as the collision gas[7]:
-
Low CE (15 eV): Validates the intact precursor and captures the initial, low-energy -CH3• radical losses[5].
-
Medium CE (25 eV): Validates the primary 1,3-RDA cleavage, yielding the diagnostic m/z 181 and 165 ions[2].
-
High CE (40 eV): Validates secondary fragmentation, such as the loss of CO (-28 Da) from the primary RDA fragments[3].
-
Caption: Self-validating UHPLC-ESI-Q-TOF MS/MS workflow for flavanone analysis.
Conclusion
For the structural elucidation of polymethoxylated flavanones like (2S)-5,7,3',4'-Tetramethoxyflavanone, ESI-Q-TOF MS/MS significantly outperforms EI-MS and QqQ platforms in terms of de novo characterization. By leveraging high mass accuracy and tunable CID, researchers can systematically map methoxy substitutions via RDA cleavages (m/z 181) and diagnostic radical losses. Implementing a multi-tiered collision energy ramp creates a self-validating dataset, ensuring high confidence when distinguishing positional isomers in complex biological or botanical matrices[4].
References
-
[3] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. nih.gov. 3
-
[4] Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering. bucm.edu.cn. 4
-
[1] Mass spectrometry in the differentiation of flavanones and dihydroflavonols. researchgate.net. 1
-
[2] Rapid screening and identification of target constituents using full scan-parent ions list-dynamic exclusion acquisition coupled. bucm.edu.cn. 2
-
[5] Drug Metabolite Cluster-Based Data-Mining Method for Comprehensive Metabolism Study of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone in Rats. nih.gov. 5
-
[6] The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. mdpi.com. 6
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- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 5. Drug Metabolite Cluster-Based Data-Mining Method for Comprehensive Metabolism Study of 5-hydroxy-6,7,3′,4′-tetramethoxyflavone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Extraction of Tetramethoxyflavanone: Soxhlet vs. Ultrasonic Methodologies
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the pursuit of isolating bioactive compounds for pharmaceutical and nutraceutical applications, the efficiency of the extraction method is paramount. This guide provides an in-depth comparison of two prevalent extraction techniques—Soxhlet and Ultrasonic-Assisted Extraction (UAE)—for the isolation of tetramethoxyflavanone, a flavonoid of significant research interest. Our analysis is grounded in established scientific principles and supported by experimental data from analogous flavonoid extractions, offering a comprehensive framework for methodological selection.
Introduction to Tetramethoxyflavanone and the Imperative of Efficient Extraction
Tetramethoxyflavanone is a subclass of flavonoids characterized by the presence of four methoxy groups on the flavanone backbone. These compounds, such as 5,6,7,4'-tetramethoxyflavanone, have been identified in various plant species and are investigated for their potential neuroprotective activities.[1][2] The efficacy of subsequent pharmacological studies hinges on the successful and efficient extraction of this target molecule from its natural matrix. An ideal extraction method should offer a high yield of the target compound while minimizing degradation, solvent consumption, and extraction time.
Unveiling the Extraction Mechanisms: A Tale of Two Techniques
The choice of extraction methodology is a critical determinant of yield and purity. Here, we delve into the operational principles of Soxhlet and ultrasonic extraction.
The Continuous Reflux of Soxhlet Extraction
Soxhlet extraction, a classic and exhaustive method, operates on the principle of continuous solid-liquid extraction.[3] A solvent is heated, vaporizes, and then condenses, dripping onto the solid sample held in a thimble. When the solvent level in the thimble chamber reaches a certain point, it siphons back into the heating flask, carrying the extracted compounds. This cycle repeats, ensuring the sample is constantly exposed to fresh, hot solvent, which facilitates the dissolution of the target analyte.
Causality in Soxhlet Extraction: The driving force behind this method is the continuous displacement of the equilibrium between the compound in the solid matrix and the solvent. By repeatedly introducing fresh solvent, the concentration gradient is maintained, promoting a thorough extraction. However, the prolonged exposure to elevated temperatures can be a significant drawback, potentially leading to the degradation of thermolabile compounds like some flavonoids.[3][4]
The Cavitational Power of Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[5] The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, leading to several effects that enhance extraction:
-
Cell Wall Disruption: The shockwaves produced by cavitation can rupture the cell walls of the plant material, facilitating the release of intracellular contents.[6]
-
Enhanced Mass Transfer: The ultrasonic waves induce micro-mixing and accelerate the diffusion of the solvent into the sample matrix and the target compound out of the matrix.
-
Increased Penetration: The solvent's ability to penetrate the sample is improved, increasing the contact surface area between the solvent and the target compound.
Causality in UAE: The primary advantage of UAE lies in its ability to significantly reduce extraction time and temperature.[5][7] The mechanical effects of cavitation achieve efficient extraction without the need for prolonged heating, thereby preserving the integrity of heat-sensitive molecules.[5][8]
A Comparative Experimental Framework
Hypothetical Experimental Design
Plant Material: Dried and powdered leaves of a plant known to contain tetramethoxyflavanone (e.g., Chromolaena odorata).
Solvent Selection: Given the methoxylated nature of tetramethoxyflavanone, a solvent of medium polarity is appropriate. A 70-95% ethanol solution is a common and effective choice for flavonoid extraction.[7][8]
Soxhlet Extraction Protocol
-
Sample Preparation: 10 g of powdered plant material is placed in a cellulose thimble.
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is fitted with a 250 mL round-bottom flask containing 200 mL of 80% ethanol and a condenser.
-
Extraction: The solvent is heated to its boiling point and the extraction is allowed to proceed for 6 hours.
-
Sample Recovery: The resulting extract is concentrated under reduced pressure using a rotary evaporator.
-
Analysis: The yield of tetramethoxyflavanone is quantified using High-Performance Liquid Chromatography (HPLC).[9]
Ultrasonic-Assisted Extraction (UAE) Protocol
-
Sample Preparation: 10 g of powdered plant material is suspended in 200 mL of 80% ethanol in a beaker.
-
Apparatus Setup: The beaker is placed in an ultrasonic bath.
-
Extraction: The extraction is carried out at a controlled temperature (e.g., 40°C) for 30 minutes with an ultrasonic frequency of 40 kHz.[6]
-
Sample Recovery: The extract is filtered and then concentrated under reduced pressure.
-
Analysis: The yield of tetramethoxyflavanone is quantified using HPLC.
Workflow Diagrams
Caption: Soxhlet Extraction Workflow for Tetramethoxyflavanone.
Caption: Ultrasonic-Assisted Extraction Workflow for Tetramethoxyflavanone.
Comparative Analysis of Extraction Yields: A Data-Driven Perspective
Based on numerous studies comparing these two methods for flavonoid extraction, a higher yield in a significantly shorter time is anticipated with UAE.[10][11]
Table 1: Hypothetical Extraction Yields of Tetramethoxyflavanone
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) |
| Extraction Time | 6 hours | 30 minutes |
| Temperature | Boiling point of 80% ethanol (~80-85°C) | 40°C |
| Solvent Volume | 200 mL | 200 mL |
| Mean Yield (mg/g of dry plant material) | 3.2 ± 0.3 | 4.5 ± 0.2 |
| Relative Standard Deviation (RSD) | 9.4% | 4.4% |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on typical outcomes observed in the literature when comparing Soxhlet and ultrasonic extraction for flavonoids.
The hypothetical data suggests that UAE could provide approximately a 40% higher yield of tetramethoxyflavanone in a fraction of the time and at a much lower temperature compared to Soxhlet extraction. The lower RSD for UAE also indicates a potentially more reproducible method.
Discussion: Selecting the Optimal Method for Tetramethoxyflavanone
The choice between Soxhlet and ultrasonic extraction is not merely about yield; it encompasses considerations of efficiency, compound stability, and resource management.
Soxhlet Extraction:
-
Advantages:
-
Exhaustive extraction leading to potentially high yields if the compound is thermostable.
-
Well-established and widely understood technique.
-
-
Disadvantages:
-
Thermal Degradation: The primary concern for flavonoids like tetramethoxyflavanone is the prolonged exposure to high temperatures, which can lead to degradation and lower yields of the intact molecule.[3][4]
-
Time and Energy Intensive: The long extraction times translate to higher energy consumption.
-
Large Solvent Volume: Although the solvent is recycled, the initial volume required is substantial.
-
Ultrasonic-Assisted Extraction (UAE):
-
Advantages:
-
Higher Yields in Shorter Time: As indicated by numerous studies on flavonoids, UAE often provides superior yields in a fraction of the time required for Soxhlet extraction.[10][11]
-
Preservation of Thermolabile Compounds: The ability to operate at lower temperatures is crucial for preventing the degradation of tetramethoxyflavanone.[5][8]
-
Reduced Solvent and Energy Consumption: Shorter extraction times and higher efficiency lead to a greener and more cost-effective process.[5]
-
-
Disadvantages:
-
Potential for Free Radical Formation: High-intensity ultrasound can lead to the formation of free radicals, which could potentially interact with the extracted compounds. Careful optimization of parameters is necessary to mitigate this risk.[5]
-
Equipment Cost: The initial investment in ultrasonic equipment may be higher than for a basic Soxhlet setup.
-
Conclusion and Recommendations
For the extraction of tetramethoxyflavanone, Ultrasonic-Assisted Extraction (UAE) is the recommended method over conventional Soxhlet extraction. The primary drivers for this recommendation are the significantly reduced extraction time, lower operating temperature which is critical for preserving the integrity of the flavonoid structure, and the potential for higher extraction yields.
While Soxhlet extraction remains a viable, exhaustive method, its major drawback is the risk of thermal degradation of the target compound. For researchers and drug development professionals aiming to obtain a high-quality, high-yield extract of tetramethoxyflavanone efficiently and reproducibly, the adoption of UAE is a scientifically sound and advantageous approach.
References
- Parametric Study of Soxhlet Extraction of Phenolic Compounds from Vernonia amygdalina Leaves. (n.d.). Google Scholar.
- Minimizing degradation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone during extraction. - Benchchem. (n.d.). BenchChem.
- Ultrasound-assisted extraction of flavonoids from Cercis chinensis flowers using deep eutectic solvents: optimization, characterization, kinetics and bioactivity. (n.d.). PMC.
- Extraction and quantification of some valuable flavonoids from pinecone of Pinus brutia via Soxhlet and Supercritical CO2 extraction: a comparison study. (2021, June 06). PMC.
- Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (2020, September 30). MDPI.
- Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro. (2025, June 16). MDPI.
- Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid. (n.d.). AKJournals.
- Ultrasonic-Assisted Extraction of Flavonoids from Juglans mandshurica Maxim.: Artificial Intelligence-Based Optimization, Kinetics Estimation, and Antioxidant Potential. (2022, July 28). MDPI.
- Chemical Properties of Flavanone, 5,4'-dihydroxy-7-methoxy, bis-TMS. (n.d.). Cheméo.
- Optimization of Ultrasonic-Assisted Extraction of Crude Flavonoids from Moutai Distillers Grains and Evaluation of Their Antioxidant and Anti-Inflammatory Activities. (2025, June 30). PMC.
- 5,6,7,4'-Tetramethoxyflavanone. (n.d.). TargetMol.
- Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. (2025, June 24). Google Scholar.
- Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels | ACS Omega. (2023, August 29). ACS Publications.
- 5,7,2',3'-Tetramethoxyflavanone | C19H20O6 | CID 21579286. (n.d.). PubChem.
- Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. (2022, June 29). MDPI.
- Optimization of the Extraction Process for Bioactive Compounds from the Root Barks of Moringa oleifera. (n.d.). Google Scholar.
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- Ultrasound‐assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopher. (2024, October 30). IRIS.
- 5,6,7,4'-Tetramethoxyflavanone. (n.d.). NIST WebBook.
- 3,5,7,4'-Tetramethoxyflavone | C19H18O6 | CID 631095. (n.d.). PubChem.
- Ultrasound‐assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers. (n.d.). PMC.
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- (PDF) Comparative Analysis of Soxhlet and Ultrasound-assisted Extraction of Bioactive Components from Fig Leaves (lat. Ficus carica): Impact of the Method on Extraction Yield and Latex Preservation. (2025, June 01). ResearchGate.
- Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022, June 25). Google Scholar.
- Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022, June 19). Food Research.
- Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. (2025, July 29). Frontiers.
- Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants. (2025, December 29). ResearchGate.
- Comparison of analytical techniques for the identification of bioactive compounds from natural products. (n.d.). PMC.
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Differentiating (2s)-5,7,3',4'-Tetramethoxyflavanone from other polymethoxyflavones
Differentiating (2S)-5,7,3',4'-Tetramethoxyflavanone from Traditional Polymethoxyflavones: A Comprehensive Analytical and Functional Guide
Executive Summary In the landscape of dietary and therapeutic flavonoids, polymethoxyflavones (PMFs) such as nobiletin and tangeretin have long dominated research due to their high bioavailability and potent anti-inflammatory properties. However, the isolation and characterization of (2S)-5,7,3',4'-tetramethoxyflavanone (TMFV)—a fully methoxylated flavanone found in botanical species like Limnophila indica and Cornus mas—has introduced a structurally distinct candidate into drug discovery pipelines[1][2]. This guide provides an objective, data-driven comparison of TMFV against classic PMFs, detailing the structural causality behind their differing analytical signatures and biological efficacies.
Structural and Mechanistic Nuances
The fundamental differentiator between TMFV and traditional PMFs lies in the C-ring saturation and stereochemistry, which directly dictates their 3D conformation and receptor-binding mechanics.
-
Polymethoxyflavones (e.g., Nobiletin, Tangeretin): These molecules possess a C2-C3 double bond. This unsaturation creates a fully planar, conjugated electron system across the A, B, and C rings, which directly influences their strong UV absorption and flat molecular conformation.
-
(2S)-5,7,3',4'-Tetramethoxyflavanone: TMFV lacks the C2-C3 double bond, resulting in a saturated C-ring. This saturation breaks the extended electron conjugation between the A and B rings. Furthermore, it introduces a chiral center at the C2 position. The (2S) stereoconfiguration forces the B-ring out of the main molecular plane, significantly altering its target-binding pocket affinity (e.g., in enzymatic inhibition) compared to the planar PMFs.
Comparative Physicochemical & Analytical Data
Because of the broken conjugation in TMFV, distinguishing it from PMFs via standard High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) requires attention to specific spectral phenomena.
Causality in UV Spectra: Flavones (PMFs) exhibit a dominant Band I (300–350 nm) due to the highly conjugated cinnamoyl system. Flavanones like TMFV lack this conjugation, resulting in a weak or absent Band I, but a strong Band II (270–290 nm) originating from the isolated A-ring benzoyl system.
Table 1: Analytical Differentiation of TMFV and Common PMFs
| Compound | Subclass | Molecular Formula | Exact Mass | UV Max (Band I / Band II) | Key MS/MS Fragments (RDA) |
| (2S)-5,7,3',4'-Tetramethoxyflavanone | Flavanone | C19H20O6 | 344.1260 | ~330 nm (Weak) / ~280 nm (Strong) | m/z 181 (A-ring), 164 (B-ring) |
| Nobiletin | Flavone | C21H22O8 | 402.1315 | ~333 nm (Strong) / ~270 nm (Mod.) | m/z 387, 373, 357 |
| Tangeretin | Flavone | C20H20O7 | 372.1209 | ~322 nm (Strong) / ~270 nm (Mod.) | m/z 357, 343, 327 |
| Sinensetin | Flavone | C20H20O7 | 372.1209 | ~330 nm (Strong) / ~268 nm (Mod.) | m/z 357, 343, 327 |
Biological Activity Profiling
The non-planar geometry of TMFV dictates a distinctly different biological profile compared to planar PMFs.
-
Antimicrobial and Antifungal Activity: TMFV and its halogenated derivatives have demonstrated remarkable efficacy against saprotrophic soil and seed fungi, including Trichoderma koningii and Fusarium oxysporum. Additionally, extracts from Limnophila indica containing TMFV show pronounced antibacterial activity, causing cell membrane pleomorphicity and nucleic acid leakage in human pathogens like B. subtilis and P. aeruginosa[1].
-
Cytotoxicity vs. Anti-inflammatory: While PMFs like nobiletin are primarily celebrated for downregulating pro-inflammatory cytokines, TMFV and related methoxyflavanones isolated from Cornus mas exhibit targeted cytotoxic properties against specific human cancer cell lines, acting as potential natural leads in oncological drug discovery[2].
Experimental Protocol: LC-MS/MS Isolation and Validation
To ensure scientific integrity, the following protocol outlines a self-validating system for separating and identifying TMFV from a mixed PMF matrix.
Objective: Isolate TMFV from plant extracts and validate its identity against a nobiletin standard.
Step 1: Extraction and Sample Preparation
-
Lyophilize and pulverize 100 g of aerial plant material.
-
Extract with 500 mL of HPLC-grade methanol via ultrasonication for 30 minutes at 25°C. Causality: Strict temperature control is maintained to prevent the thermal degradation and potential racemization of the sensitive (2S) chiral center.
-
Filter and concentrate under reduced pressure. Resuspend in 10 mL of initial mobile phase (Water:Acetonitrile, 80:20, v/v).
Step 2: Chromatographic Separation (Self-Validating System)
-
Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
-
Gradient: 20% B to 60% B over 15 minutes.
-
System Suitability: Spike the sample with a known concentration of Nobiletin (internal standard). Validation: The system is only considered valid for differentiation if the chromatographic resolution (
) between the TMFV peak and the Nobiletin peak is , ensuring no spectral overlap.
Step 3: UV and MS/MS Detection
-
UV/Vis: Monitor simultaneously at 280 nm (Band II, optimal for TMFV) and 330 nm (Band I, optimal for PMFs).
-
ESI-MS/MS: Operate in positive ion mode. Set collision energy to 20-30 eV to induce Retro-Diels-Alder (RDA) fragmentation.
-
Causality of Fragmentation: TMFV will yield an
at m/z 345. Cleavage of the saturated C-ring typically produces an A-ring fragment at m/z 181 and a B-ring fragment at m/z 164. Conversely, PMFs will primarily show sequential loss of methyl radicals (m/z -15) due to the high stability of their conjugated core preventing easy C-ring cleavage.
Analytical Workflow Visualization
Workflow for analytical differentiation of TMFV and PMFs using HPLC-UV-MS/MS.
References
- Gorai, D., Jash, S. K., & Sarkar, A. (2013). Limnophila indica (Scrophulariaceae): Chemical and pharmacological aspects.
- Bernini, R., Pasqualetti, M., Provenzano, G., & Tempesta, S. (2015). Ecofriendly Synthesis of Halogenated Flavonoids and Evaluation of their Antifungal Activity. New Journal of Chemistry, Royal Society of Chemistry.
- Rudrapaul, P., et al. (2015). New flavonoids from the fruits of Cornus mas, Cornaceae.
Sources
Safety Operating Guide
(2s)-5,7,3',4'-Tetramethoxyflavanone proper disposal procedures
This guide outlines the proper disposal procedures for (2S)-5,7,3',4'-Tetramethoxyflavanone , a specific polymethoxylated flavonoid.[1][2]
While often confused with its unsaturated analog (5,7,3',4'-Tetramethoxyflavone, CAS 855-97-0), the (2S)-flavanone possesses a chiral center at the C2 position and a saturated C2-C3 bond.[1][2][3] Due to the scarcity of specific Safety Data Sheets (SDS) for this exact chiral isomer, this guide applies the Precautionary Principle , utilizing safety data from close structural analogs (polymethoxyflavones) to ensure maximum safety and regulatory compliance.
Executive Safety Summary
| Parameter | Critical Information |
| Chemical Nature | Lipophilic, solid organic compound (Polymethoxyflavanone).[1][2][3] |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) .[2][3][4] Potential Aquatic Toxicity .[2][3][5] |
| Disposal Method | High-Temperature Incineration via approved hazardous waste contractor.[1][2][3] |
| Prohibited | DO NOT dispose of in sinks, drains, or regular trash.[1] |
| Storage | Store in a cool, dry place away from strong oxidizing agents . |
Hazard Identification & Waste Characterization
Before disposal, the waste must be characterized to determine the appropriate regulatory waste stream.
-
Toxicity Profile: Like many methoxylated flavonoids, this compound is lipophilic and can penetrate biological membranes.[2][3] It is generally classified as an Irritant (Category 2) and potentially Toxic to Aquatic Life (due to poor biodegradability in water).[1][2][3]
-
Reactivity: Stable under normal conditions but reactive with strong oxidizers (e.g., perchlorates, permanganates).[1][2]
-
RCRA Classification (US EPA):
Step-by-Step Disposal Protocol
Phase 1: Segregation & Packaging
Objective: Prevent cross-contamination and ensure container compatibility.
-
Solid Waste (Pure Powder/Crystals):
-
Collect pure solids in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Do not mix with silica gel or sharps unless the facility's specific solid waste stream allows "Lab Trash" commingling (consult local EHS).[2][3]
-
Why? Segregating pure organics allows for more efficient incineration profiles compared to silica-heavy waste.[2][3]
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Contaminated Debris:
Phase 2: Labeling
Objective: Ensure clear communication of hazards to waste handlers.
Every container must carry a hazardous waste label containing:
-
Generator Name: Your Lab/PI Name.
-
Chemical Name: Write out full name: "(2S)-5,7,3',4'-Tetramethoxyflavanone". Do not use abbreviations or structural formulas alone.
-
Hazards: Check "Irritant" and "Toxic" (if applicable to the mixture).[2][3]
Phase 3: Storage (Satellite Accumulation Area - SAA)
-
Store containers in a designated SAA near the point of generation.[2][3][6]
-
Secondary Containment: Place liquid waste containers in a tray capable of holding 110% of the volume of the largest container.
-
Closed Container Rule: Keep caps tightly closed at all times except when adding waste.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logic flow for disposing of (2S)-5,7,3',4'-Tetramethoxyflavanone based on its physical state and mixture components.
Figure 1: Decision tree for the segregation and disposal of (2S)-5,7,3',4'-Tetramethoxyflavanone waste streams.
Emergency Procedures
In the event of an accidental release during the disposal process:
-
Spill (Solid):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a N95 dust mask if powder is fine.[2][3]
-
Action: Gently sweep up the powder using a brush and dustpan to avoid generating dust.[2][3] Place in a hazardous waste bag.
-
Clean: Wipe the area with a soap/water solution (flavanones are lipophilic and require surfactants for removal).[2][3]
-
-
Spill (Liquid):
References
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][1][2][3]
-
National Science Teaching Association (NSTA). (2024).[2][3] Laboratory Waste Disposal Safety Protocols. Retrieved from [Link][1][2][3]
-
PubChem. (n.d.).[2][3] 5,7,3',4'-Tetramethoxyflavone Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5,7,3',4'-Tetramethoxyflavone | CAS:855-97-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. 5,7,3',4'-Tetramethoxyflavone | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Comprehensive Guide to the Safe Handling of (2s)-5,7,3',4'-Tetramethoxyflavanone
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (2s)-5,7,3',4'-Tetramethoxyflavanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling flavonoid compounds of unknown toxicity. The core principle of this guide is to foster a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the utmost care and precaution.
Hazard Assessment and Core Safety Principles
The foundational safety principles for handling this compound are:
-
Minimize Exposure: All procedures should be designed to limit the possibility of direct contact or aerosol generation.
-
Plan Ahead: Before beginning any work, a thorough understanding of the procedures and potential hazards is essential.[3]
-
Assume Toxicity: In the absence of specific data, treat the compound as potentially hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential to ensure personal safety. The following table outlines the required PPE for handling (2s)-5,7,3',4'-Tetramethoxyflavanone, particularly in its powdered form.[2]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting EN 166 (EU) or NIOSH (US) standards.[2][4] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves, inspected before use. Use proper glove removal technique.[2][5] | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | NIOSH/CEN approved respirator. | Required when handling the powder to avoid inhalation of dust particles.[2][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount for ensuring safety. The following procedure outlines the key steps for handling (2s)-5,7,3',4'-Tetramethoxyflavanone from preparation to post-handling cleanup.
Preparation
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2] Proper ventilation is crucial to minimize inhalation risks.[7]
-
Assemble Materials: Gather all necessary equipment and reagents before introducing the flavanone to the workspace.
Handling
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any airborne particles.
-
Solution Preparation: If preparing solutions, add the solid flavanone to the solvent slowly to avoid splashing.
-
Minimize Dust: Handle the solid material carefully to prevent the generation of dust.[5][8]
Post-Handling
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound.
-
Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination, and wash hands and arms thoroughly with soap and water.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of (2s)-5,7,3',4'-Tetramethoxyflavanone.
Caption: Workflow for the safe handling of (2s)-5,7,3',4'-Tetramethoxyflavanone.
Disposal Plan: Ensuring Environmental and Personal Safety
Due to the lack of specific hazard data, all waste containing (2s)-5,7,3',4'-Tetramethoxyflavanone must be treated as hazardous chemical waste.[1]
Waste Segregation
-
Solid Waste: This includes unused or expired compounds, contaminated lab materials such as weigh boats, filter paper, gloves, and paper towels.[1]
-
Liquid Waste: This includes any solutions containing the flavanone. Halogenated and non-halogenated solvent waste streams should be segregated.[1]
Waste Containment
-
Solid Waste: Use a sealable, durable, and chemically compatible container (e.g., a labeled plastic jar or a designated hazardous waste bag within a rigid container).[1]
-
Liquid Waste: Use a sealable, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle).[1]
All waste containers must be clearly labeled with the chemical name and any known hazard information.[7]
Final Disposal
Store waste containers in a designated, well-ventilated, and secure area.[1] Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][7] Do not dispose of this compound down the drain or in regular trash. [1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
References
- Personal protective equipment for handling 4'-Hydroxy-5,6,7,8-tetramethoxyflavone - Benchchem. (URL: )
- Proper Disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Guide for Labor
- MATERIAL SAFETY D
- Flavone - Safety D
- SAFETY D
- Safety Data Sheet: 4',5,7-Trihydroxyflavone - Carl ROTH. (URL: )
- 7 - SAFETY D
- Proper Disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Guide for Labor
- Guidelines for Safe Laboratory Practices - NextGen Protocols. (URL: )
- Working with Chemicals - Prudent Practices in the Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. uprm.edu [uprm.edu]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
